4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Description
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Properties
IUPAC Name |
5-methyl-3H-pyridazino[4,5-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-9-5-3-2-4-7(9)8-6-12-13-11(15)10(8)14/h2-6H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBGBHOLCPPFOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80224525 | |
| Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73918-69-1 | |
| Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073918691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80224525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Application Note & Synthesis Protocol: 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Introduction: The Significance of the Pyridazino[4,5-b]indole Scaffold
The fusion of indole and pyridazinone rings creates the tricyclic heteroaromatic system known as pyridazino[4,5-b]indole. This scaffold is of significant interest to medicinal chemists and drug development professionals due to its structural resemblance to naturally occurring β-carbolines and its role as a versatile pharmacophore.[1] Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including potential applications in oncology, neurology, and cardiovascular medicine.[2][3] The pyridazinone moiety, in particular, is a "magic moiety" or "wonder nucleus" that imparts a diverse range of pharmacological properties to its derivatives.[4]
This document provides a detailed, step-by-step protocol for the synthesis of a specific derivative, 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- . The protocol is designed for researchers in organic synthesis and drug discovery, offering not just a procedure, but also the underlying chemical logic and practical insights for a successful synthesis. The described method is based on the robust and efficient cyclocondensation of a pre-functionalized N-methylated indole with hydrazine hydrate, a common and effective strategy for constructing this heterocyclic system.
Overall Synthetic Strategy
The synthesis proceeds via a one-pot cyclocondensation reaction. The core principle involves the reaction of two adjacent carbonyl groups on the indole ring (in the form of esters) with the two nucleophilic nitrogen atoms of a hydrazine molecule. This process efficiently constructs the six-membered pyridazinone ring fused to the indole at the 2 and 3 positions. The use of a 1-methylated indole starting material directly installs the required methyl group at the N-5 position of the final product.
Figure 1: Overall reaction scheme for the synthesis.
**Materials and Reagents
This table summarizes the necessary reagents for the synthesis. Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and handled according to their Safety Data Sheets (SDS).
| Reagent | Molar Mass ( g/mol ) | CAS Number | Supplier Suggestion | Notes |
| Dimethyl 1-methyl-1H-indole-2,3-dicarboxylate | 247.24 | 54769-32-3 | Sigma-Aldrich, etc. | The key starting material. |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 7803-57-8 | Sigma-Aldrich, etc. | Highly Toxic & Corrosive. Handle with extreme care in a fume hood. |
| Ethanol (200 Proof, Anhydrous) | 46.07 | 64-17-5 | Major suppliers | Used as the reaction solvent. |
| Diethyl Ether (Anhydrous) | 74.12 | 60-29-7 | Major suppliers | For washing the final product. |
Experimental Protocol: Step-by-Step Synthesis
This protocol details the synthesis of 3,5-dihydro-5-methyl-4H-Pyridazino(4,5-b)indol-4-one.
Part 1: Reaction Setup and Execution
-
Equipment Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Addition:
-
To the round-bottom flask, add Dimethyl 1-methyl-1H-indole-2,3-dicarboxylate (1.0 g, 4.04 mmol).
-
Add anhydrous ethanol (30 mL) to dissolve the starting material. Stir until a clear solution is formed.
-
In a well-ventilated fume hood , carefully add hydrazine hydrate (0.40 mL, ~8.08 mmol, 2.0 eq) dropwise to the stirring solution.
-
Causality Note: Using a two-fold molar excess of hydrazine hydrate ensures the complete consumption of the diester starting material, driving the reaction equilibrium towards the product.[5] Ethanol is selected as the solvent due to its ability to dissolve the starting material and its suitable boiling point for reflux conditions.
-
-
Reaction:
-
Heat the reaction mixture to reflux using a heating mantle.
-
Maintain the reflux with vigorous stirring for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 7:3).
-
During the reflux, a precipitate of the product will begin to form.
-
Part 2: Product Isolation and Purification
-
Cooling and Precipitation: After the reaction is complete (as indicated by TLC), remove the heating mantle and allow the flask to cool to room temperature. A significant amount of solid product should precipitate.
-
Filtration:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid sequentially with cold ethanol (2 x 10 mL) and then diethyl ether (2 x 10 mL).
-
Causality Note: Washing with cold ethanol removes any unreacted starting materials or soluble impurities. The subsequent wash with diethyl ether helps to remove residual ethanol and facilitates faster drying due to its high volatility.
-
-
Drying: Dry the collected solid under vacuum at 60 °C for 4 hours to yield the final product as a solid.
-
Characterization: The identity and purity of the synthesized 3,5-dihydro-5-methyl-4H-Pyridazino(4,5-b)indol-4-one should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Expected Results
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow solid |
| Yield | 80-90% |
| Melting Point | >300 °C |
Workflow Visualization
The following diagram outlines the complete experimental workflow from setup to final product characterization.
Sources
- 1. ora.uniurb.it [ora.uniurb.it]
- 2. researchgate.net [researchgate.net]
- 3. New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: A Comprehensive Guide to the NMR Spectroscopic Characterization of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Abstract
This document provides an in-depth technical guide for the complete structural elucidation of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-, a key heterocyclic scaffold in medicinal chemistry.[1] Tailored for researchers, scientists, and drug development professionals, this application note moves beyond a simple recitation of steps to explain the causality behind experimental choices. We present a self-validating workflow, integrating one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques to ensure unambiguous characterization and the highest degree of scientific integrity.
Introduction: The Imperative of Unambiguous Structural Verification
The pyridazino[4,5-b]indole ring system is a compound of significant interest due to its structural relationship to biologically active β-carbolines and its demonstrated potential in various therapeutic areas, including oncology and antimicrobial research.[1] The specific analogue, 3,5-dihydro-5-methyl-4H-pyridazino(4,5-b)indol-4-one, possesses a unique electronic and steric profile dictated by the precise arrangement of its atoms. Consequently, rigorous and unequivocal structural confirmation is a non-negotiable prerequisite for any further investigation, be it for mechanism-of-action studies or lead optimization.
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural analysis of organic molecules in solution.[2] Its unparalleled ability to probe the chemical environment, connectivity, and through-space relationships of nuclei provides a rich dataset for complete molecular characterization. This guide details a systematic approach to acquiring and interpreting a full suite of NMR experiments for the title compound.
Molecular Architecture and Standardized Numbering
To ensure clarity in spectral assignment, a consistent numbering scheme based on IUPAC nomenclature for fused heterocyclic systems is essential.[3][4][5] The structure and adopted numbering are presented below.
Figure 1. Structure and IUPAC numbering of the target molecule.
Experimental Design and Protocols
Sample Preparation: The Keystone of High-Fidelity Data
The quality of the final NMR data is fundamentally dependent on the initial sample preparation. The choice of solvent is the most critical parameter.
Protocol: NMR Sample Preparation
-
Analyte & Purity: Begin with 5-10 mg of the purified title compound. The presence of residual solvents or synthetic impurities will manifest in the spectra, complicating analysis.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the polycyclic amide structure, and its ability to form hydrogen bonds slows the chemical exchange of the N-H proton, making it more likely to be observed.
-
Concentration: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube. This target concentration (~15-30 mM) provides an optimal balance between achieving a high signal-to-noise ratio in a minimal timeframe and avoiding potential line broadening from solute aggregation.
-
Homogenization: Ensure complete dissolution by gentle vortexing or brief sonication. A clear, particulate-free solution is required.
-
Chemical Shift Referencing: While tetramethylsilane (TMS) can be used as an internal standard, it is often more practical and less contaminating to reference the spectra to the residual solvent peak. For DMSO-d₆, the accepted reference values are δH 2.50 ppm and δC 39.52 ppm.[6]
Data Acquisition Strategy: A Multi-dimensional Approach
A hierarchical approach to data acquisition ensures that each experiment builds upon the last, leading to a comprehensive and self-consistent dataset.
Figure 2. A logical workflow for acquiring a full NMR dataset for structural elucidation.
Table 1: Recommended Acquisition Parameters for a 500 MHz Spectrometer
| Experiment | Key Parameters & Rationale | Purpose |
| ¹H NMR | Spectral Width: 0-14 ppm; Relaxation Delay (d1): 2 s; Number of Scans: 8. A longer d1 ensures quantitative integration if needed. | To identify all proton environments, their multiplicities, and relative abundance. |
| ¹³C{¹H} NMR | Spectral Width: 0-180 ppm; Relaxation Delay (d1): 2 s; Number of Scans: ≥1024. A longer scan count is needed due to the low natural abundance of ¹³C. | To determine the number of unique carbon atoms in the molecule. |
| COSY | Spectral Width (F1 & F2): Same as ¹H; Increments: 256. | To identify protons that are scalar-coupled (typically 2-3 bonds apart), revealing the indole aromatic spin system.[6] |
| HSQC | ¹H SW: Same as ¹H; ¹³C SW: 10-160 ppm. Focuses the carbon dimension on the protonated region for better resolution. | To create a direct, one-bond correlation map between each proton and the carbon it is attached to.[7][8] |
| HMBC | ¹H SW: Same as ¹H; ¹³C SW: 0-180 ppm; Long-Range Coupling Delay (d2): Optimized for 8 Hz. This value is a good compromise for detecting typical ²JCH and ³JCH couplings. | To reveal 2- and 3-bond correlations between protons and carbons, which is critical for connecting spin systems and assigning quaternary carbons.[7][8] |
Spectral Analysis and Interpretation: Assembling the Molecular Puzzle
The interpretation of the spectra should follow the same logical progression as the acquisition, using the simpler experiments to build a framework for understanding the more complex ones.
¹H and ¹³C NMR: The Parts List
-
¹H NMR: The spectrum is expected to show distinct regions. The downfield aromatic region (δ 7.0-8.5 ppm) will contain the four protons of the indole ring (H-6, H-7, H-8, H-9). Their coupling patterns (e.g., doublets, triplets) will immediately suggest their relative positions. A key singlet for H-1 will also be present in this region. Further downfield, a broad singlet for the N3-H proton is anticipated. A sharp, integrating to 3H singlet in the aliphatic region (δ 3.5-4.0 ppm) is the unmistakable signature of the N5-CH₃ group.
-
¹³C NMR: This spectrum provides a count of all unique carbons. The most deshielded signal will be the C4 carbonyl carbon (δ > 155 ppm). The aromatic and heteroaromatic carbons will populate the δ 110-150 ppm region. The N5-CH₃ carbon will be the most upfield signal (δ ~35-40 ppm).
2D Correlation Spectroscopy: Building the Connections
The true power of NMR in structure elucidation comes from 2D correlation experiments which piece the individual signals together.
Figure 3. The logical flow of data integration from multiple NMR experiments.
-
COSY Analysis: This experiment is the fastest way to map out the indole aromatic system. A cross-peak between H-8 and H-9, and between H-8 and H-7, will confirm their connectivity. The absence of COSY correlations to H-1 confirms it is an isolated proton spin system.
-
HSQC Analysis: This is a simple but critical correlation map. Each protonated carbon is identified by finding the cross-peak corresponding to its attached proton. For example, the ¹H signal for H-7 will show a cross-peak to the ¹³C signal for C-7.
-
HMBC Analysis: The Master Blueprint: The HMBC spectrum connects all the pieces. It is the single most powerful experiment for confirming the overall scaffold. Key, unambiguous correlations to look for are:
-
From N5-CH₃ protons: Correlations to the quaternary carbons C4a and C5a are expected, definitively placing the methyl group on N5.
-
From H-1 proton: Correlations to the carbonyl C4 and the quaternary carbons C4a and C9b will confirm the structure of the pyridazinone ring.
-
From Indole Protons: Correlations from protons like H-9 to quaternary carbons such as C9a and C5a are crucial for confirming how the indole and pyridazinone rings are fused.
-
Predicted NMR Data Summary
This table summarizes the expected chemical shifts and key correlations, providing a benchmark for analysis. Actual values may vary slightly based on experimental conditions.
Table 2: Predicted NMR Data in DMSO-d₆ (500 MHz)
| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Expected HMBC Correlations (from Proton) |
| 1 | H | 8.6 - 8.8 (s, 1H) | - | C4, C4a, C9b |
| 3 | N-H | 12.5 - 12.8 (br s, 1H) | - | C1, C4 |
| 4 | C | - | 155 - 158 | - |
| 4a | C | - | 138 - 142 | - |
| 5 | N-CH₃ | 3.7 - 3.9 (s, 3H) | 36 - 38 | C4a, C5a |
| 5a | C | - | 125 - 128 | - |
| 6 | C-H | 7.6 - 7.7 (d, J≈8.0 Hz, 1H) | 118 - 120 | C5a, C8, C9a |
| 7 | C-H | 7.5 - 7.6 (t, J≈7.5 Hz, 1H) | 120 - 122 | C5a, C9 |
| 8 | C-H | 7.3 - 7.4 (t, J≈7.5 Hz, 1H) | 122 - 124 | C6, C9a |
| 9 | C-H | 8.1 - 8.2 (d, J≈8.0 Hz, 1H) | 112 - 114 | C5a, C7, C9b |
| 9a | C | - | 131 - 134 | - |
| 9b | C | - | 116 - 118 | - |
Conclusion
By systematically applying the multi-dimensional NMR workflow detailed in this note—from meticulous sample preparation to the integrated interpretation of 1D and 2D spectra—a researcher can achieve an unambiguous and robust structural characterization of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-. This self-validating methodology provides the high-fidelity data required for publications, patent applications, and advancing drug discovery programs, ensuring that subsequent biological and chemical studies are built upon a solid structural foundation.
References
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Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
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Díaz, E., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Silva, A. M. S., et al. (2008). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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IUPAC. (1998). Nomenclature of Fused and Bridged Fused Ring Systems. [Link]
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IUPAC Provisional Recommendations. (2004). Nomenclature of Organic Chemistry. [Link]
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ACD/Labs. Rule B-3. Fused Heterocyclic Systems. [Link]
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Krajsovszkya, G., & Mátyus, P. (2001). NEW SYNTHETIC APPROACH TO PYRIDAZINO[4,5-b]INDOLES BY Pd(0)-CATALYZED CROSS-COUPLING REACTION. ARKIVOC. [Link]
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ACD/Labs. Rule B-3. Fused Heterocyclic Systems. [Link]
-
Slideshare. Nomenclature of heterocyclic compounds. [Link]
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Farghaly, T. A., et al. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. ARKIVOC. [Link]
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Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc. [Link]
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Oxford Instruments. Two-dimensional Experiments: Inverse Heteronuclear Correlation. [Link]
-
AZoM. (2019). Inverse Heteronuclear Correlation - 2D NMR Experiments. [Link]
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- 8. azom.com [azom.com]
Application Notes and Protocols: Utilizing 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- as a Precursor in Drug Synthesis
Introduction: The Versatile Scaffolding of 4H-Pyridazino(4,5-b)indol-4-one in Modern Drug Discovery
The 4H-Pyridazino(4,5-b)indol-4-one core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its bioisosterism with γ- and β-carbolines has rendered it a focal point for the development of a diverse array of therapeutic agents.[1][2] The inherent structural features of this tricyclic system, particularly the presence of multiple nitrogen atoms and a lactam moiety, provide a fertile ground for chemical modifications, enabling the fine-tuning of pharmacological activity. The specific precursor, 3,5-dihydro-5-methyl-4H-pyridazino(4,5-b)indol-4-one, offers a strategic starting point for synthesizing compounds with a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and cardiovascular applications.[3][4][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 3,5-dihydro-5-methyl-4H-pyridazino(4,5-b)indol-4-one as a precursor in the synthesis of novel drug candidates. We will delve into detailed synthetic protocols, explore the underlying mechanistic rationale, and present key data to facilitate the replication and adaptation of these methodologies.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of the 3,5-dihydro-5-methyl-4H-pyridazino(4,5-b)indol-4-one scaffold primarily revolves around the reactivity of the N-H protons at the 3- and 5-positions and the carbonyl group at the 4-position. Common synthetic transformations include N-alkylation, N-arylation, and conversion of the lactam to a thio-lactam or a chloro-pyridazine intermediate, which can then undergo further nucleophilic substitution.
General Workflow for Derivatization
The following diagram illustrates a generalized workflow for the derivatization of the 4H-Pyridazino(4,5-b)indol-4-one core, which forms the basis for the synthesis of various bioactive molecules.
Caption: Generalized synthetic pathways from the pyridazinoindolone core.
Application 1: Synthesis of Kinase Inhibitors for Anticancer Therapy
The pyridazino[4,5-b]indole scaffold has emerged as a potent framework for the design of inhibitors targeting various kinases implicated in cancer progression, such as PI3K, CDK, and EGFR.[2][6][7] The strategic functionalization of the core structure allows for the introduction of pharmacophores that can effectively interact with the ATP-binding pocket of these enzymes.
Protocol 1: Synthesis of N-Benzylated Pyridazino[4,5-b]indol-4-ones as PI3K Inhibitors
This protocol is adapted from methodologies aimed at producing potent PI3Kα inhibitors with antiproliferative effects in cancer cell lines.[6]
Methodology:
-
Starting Material: 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one. Note: While the topic specifies the 5-methyl precursor, many syntheses start with the unsubstituted N-H at position 5, which is then alkylated. For the purpose of this protocol, we will assume the initial synthesis of the core and subsequent methylation if required, or direct use of the 5-methyl precursor. A general synthesis of the core involves the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate.[8]
-
N-Benzylation:
-
To a solution of 3,5-dihydro-5-methyl-4H-pyridazino[4,5-b]indol-4-one (1 equivalent) in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the desired substituted benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).
-
Data Summary:
| Compound Feature | Expected Outcome |
| Yield | 60-85% |
| Purity (by HPLC) | >95% |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| PI3Kα IC₅₀ | Can range from nanomolar to micromolar, depending on the benzyl substitution.[6] |
Protocol 2: Synthesis of Alkylsulfanyl-Pyridazino[4,5-b]indoles as Multitarget EGFR/PI3K/AKT Pathway Inhibitors
This protocol outlines the synthesis of derivatives that have shown promising activity against multiple nodes in the EGFR signaling pathway.[2]
Methodology:
-
Thionation of the Precursor:
-
Reflux a mixture of 3,5-dihydro-5-methyl-4H-pyridazino[4,5-b]indol-4-one (1 equivalent) and Lawesson's reagent (0.5 equivalents) or Phosphorus pentasulfide (P₄S₁₀, 0.5 equivalents) in anhydrous pyridine for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and stir for 1 hour.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the corresponding 3,5-dihydro-5-methyl-4H-pyridazino[4,5-b]indole-4-thione.
-
-
S-Alkylation:
-
To a suspension of the thione (1 equivalent) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2 equivalents).
-
Add the desired alkylating agent (e.g., benzyl bromide, ethyl chloroacetate, or allyl bromide, 1.2 equivalents).[2]
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate) to yield the target alkylsulfanyl-pyridazino[4,5-b]indole.
-
Workflow Diagram for Alkylsulfanyl Derivative Synthesis:
Caption: Synthesis of alkylsulfanyl-pyridazino[4,5-b]indoles.
Application 2: Synthesis of Anti-inflammatory Agents
Pyridazinone derivatives have been reported to possess significant anti-inflammatory properties.[5][9] The 4H-Pyridazino(4,5-b)indol-4-one scaffold can be modified to generate compounds that modulate inflammatory pathways.
Protocol 3: Synthesis of Hydrazide Derivatives
Hydrazide-containing compounds derived from the pyridazino[4,5-b]indole core have shown interesting biological activities, including potential as anticancer agents by targeting the PI3K/AKT/mTOR pathway.[8][10]
Methodology:
-
Synthesis of the Ester Precursor:
-
Follow Protocol 2, step 2, using ethyl chloroacetate as the alkylating agent to synthesize the corresponding ethyl 2-((3,5-dihydro-5-methyl-4H-pyridazino[4,5-b]indol-4-yl)thio)acetate.
-
-
Hydrazinolysis:
-
To a solution of the ester (1 equivalent) in ethanol, add hydrazine hydrate (10 equivalents).
-
Reflux the reaction mixture for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired hydrazide derivative.
-
Expected Outcomes:
| Parameter | Value |
| Yield | 70-90% |
| Purity (by HPLC) | >95% |
| Biological Activity | Potential for anti-inflammatory or anticancer activity through various mechanisms.[10] |
Application 3: Development of Cardiovascular Agents
Derivatives of 5H-pyridazino[4,5-b]indole have been investigated for their potential as cardiovascular agents, including as antihypertensives and inhibitors of blood platelet aggregation.[11][12][13]
Protocol 4: General Approach to Modifying the Pyridazine Ring for Cardiovascular Activity
The synthesis of cardiovascular agents often involves the introduction of specific pharmacophoric groups onto the pyridazine ring. A common strategy involves the conversion of the lactam to a chloro intermediate, followed by nucleophilic substitution.
Methodology:
-
Chlorination:
-
Treat 3,5-dihydro-5-methyl-4H-pyridazino[4,5-b]indol-4-one (1 equivalent) with phosphorus oxychloride (POCl₃, 5-10 equivalents) and reflux for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the 4-chloro-5-methyl-5H-pyridazino[4,5-b]indole.
-
-
Nucleophilic Substitution:
-
The resulting chloro derivative is a versatile intermediate. It can be reacted with various nucleophiles (e.g., amines, hydrazines, thiols) to introduce a diverse range of functional groups.
-
For example, to introduce an amino side chain, reflux the chloro derivative with the desired amine in a suitable solvent (e.g., ethanol, isopropanol) with or without a base (e.g., triethylamine) for 6-12 hours.
-
Work-up typically involves removal of the solvent, followed by purification via crystallization or column chromatography.
-
Signaling Pathway Implication:
Caption: General mechanism of action for synthesized bioactive molecules.
Conclusion and Future Perspectives
The 3,5-dihydro-5-methyl-4H-pyridazino(4,5-b)indol-4-one scaffold is a remarkably versatile precursor in the synthesis of a wide range of biologically active compounds. The protocols outlined in these application notes provide a solid foundation for the development of novel therapeutics targeting cancer, inflammation, and cardiovascular diseases. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for further exploration in drug discovery programs. Future research may focus on expanding the library of derivatives, exploring novel biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.
References
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Delaunay, D., Ancellin, N., et al. (2012). Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors. European Journal of Medicinal Chemistry, 57, 129-141. [Link]
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Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. [Link]
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Sarhan, R. M., et al. (2022). Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway. Molecules, 27(5), 1618. [Link]
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Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
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Olgen, S., et al. (2024). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. [Link]
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Abdel-Aziz, A. A. M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Future Medicinal Chemistry, 12(15), 1387-1407. [Link]
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Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. [Link]
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Panathur, N. R., et al. (2016). Synthesis of novel 5-[(1,2,3-triazol-4-yl)methyl]-1-methyl-3H-pyridazino[4,5-b]indol-4-one derivatives by click reaction and exploration of their anticancer activity. ResearchGate. [Link]
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Gouda, M. A., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3915. [Link]
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Brown, T. L., et al. (2021). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 26(20), 6241. [Link]
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Wang, Z., et al. (2006). Synthesis of 2-amino-4-(7-azaindol-3-yl)pyrimidines as cyclin dependent kinase 1 (CDK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(18), 4753-4756. [Link]
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Almansa, C., et al. (1997). New pyridazino[4,5-b]indole Derivatives With Inodilator and Antiaggregatory Activities. Journal of Cardiovascular Pharmacology, 30(4), 499-510. [Link]
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Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. [Link]
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Farghaly, A. R. A. H. (2022). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. ResearchGate. [Link]
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Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Semantic Scholar. [Link]
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Al-Warhi, T., et al. (2022). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 12(43), 27953-27971. [Link]
-
Al-Tel, T. H., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5122. [Link]
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Nafie, M. S., et al. (2020). Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast can. RSC Advances, 10(34), 20111-20125. [Link]
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Nafie, M. S., et al. (2020). Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. PMC. [Link]
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El-Sayed, M. A. A., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 85, 464-477. [Link]
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Almansa, C., et al. (1993). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. European Journal of Medicinal Chemistry, 28(11), 845-855. [Link]
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Al-Tel, T. H., et al. (2023). Some pyridazino [4,5-b]indol-4-one derivatives and selected thioether drugs of biological importance. ResearchGate. [Link]
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Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]
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Farghaly, A. R. A. H. (2023). Pyridazino[4,5-b]indoles II. Reactions and biological importance. ResearchGate. [Link]
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Application Notes and Protocols for Enhancing Drug Delivery of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Introduction: Unlocking the Therapeutic Potential of a Promising Heterocycle
The 4H-Pyridazino(4,5-b)indol-4-one scaffold represents a class of heterocyclic compounds with significant therapeutic promise, exhibiting a range of biological activities.[1][2][3][4] The specific derivative, 3,5-dihydro-5-methyl-4H-pyridazino(4,5-b)indol-4-one, is of particular interest for further investigation. However, like many novel chemical entities, its progression from a promising molecule to a viable therapeutic is often hampered by challenges in drug delivery, primarily stemming from poor aqueous solubility. This characteristic can lead to low and erratic oral bioavailability, limiting its clinical efficacy.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to overcome the delivery challenges associated with this and similar poorly soluble compounds. We will delve into the underlying principles and provide detailed, actionable protocols for four key formulation techniques: nanoemulsions, solid lipid nanoparticles (SLNs), polymeric micelles, and amorphous solid dispersions (ASDs). The aim is to equip you with the necessary knowledge and methodologies to rationally design and characterize formulations that can significantly enhance the bioavailability of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-.
Part 1: Foundational Physicochemical Characterization
Before embarking on formulation development, a thorough understanding of the physicochemical properties of the active pharmaceutical ingredient (API) is paramount. This data will inform the selection of the most appropriate formulation strategy and excipients.
Protocol 1.1: Comprehensive Solubility and Lipophilicity Determination
Objective: To determine the aqueous solubility, pH-solubility profile, and partition coefficient (Log P) of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-.
Materials:
-
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- powder
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
n-octanol
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated pH meter
-
Shaking incubator
-
Centrifuge
-
HPLC with UV detector
Methodology:
-
Aqueous Solubility (Shake-Flask Method):
-
Add an excess amount of the API to separate vials containing purified water, PBS, SGF, and SIF.
-
Incubate the vials in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.
-
Centrifuge the samples at 10,000 rpm for 15 minutes to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved drug in the filtrate using a validated HPLC method.
-
-
Partition Coefficient (Log P) Determination:
-
Prepare a stock solution of the API in a suitable solvent.
-
Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a 1:1 ratio.
-
Shake the mixture vigorously for 24 hours at room temperature.
-
Allow the two phases to separate completely.
-
Determine the concentration of the API in both the n-octanol and aqueous phases using HPLC.
-
Calculate Log P as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
Data Interpretation:
| Parameter | Expected Outcome for Poorly Soluble Drug | Implication for Formulation |
| Aqueous Solubility | < 100 µg/mL | Indicates the need for solubility enhancement techniques. |
| pH-dependent solubility | Variation in solubility across different pH values | Suggests potential for altered dissolution in different parts of the GI tract. |
| Log P | > 2 | High lipophilicity, which may favor lipid-based formulations. |
Part 2: Advanced Formulation Strategies
Based on the initial characterization, several formulation strategies can be employed. The following sections provide detailed protocols for promising approaches.
Strategy 1: Nanoemulsions for Enhanced Solubilization and Absorption
Mechanism: Nanoemulsions are kinetically stable, isotropic systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm.[5][6] For a lipophilic drug like 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-, it can be dissolved in the oil phase of an oil-in-water (o/w) nanoemulsion. The small droplet size provides a large surface area for drug release and absorption.[7][8]
dot
Caption: Workflow for Nanoemulsion Formulation.
Materials:
-
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
-
Oil: Medium-chain triglycerides (MCT)
-
Surfactant: Polysorbate 80 (Tween 80)
-
Co-surfactant: Propylene glycol
-
High-pressure homogenizer or probe sonicator
-
Magnetic stirrer
Methodology:
-
Oil Phase Preparation: Dissolve a pre-determined amount of the API in MCT oil with gentle heating and stirring until a clear solution is obtained.
-
Aqueous Phase Preparation: Disperse the surfactant (Tween 80) and co-surfactant (propylene glycol) in purified water and stir until a homogenous solution is formed.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise under continuous stirring to form a coarse pre-emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 15,000 psi for 5-10 cycles) or probe sonication to reduce the droplet size to the nano-range.[7] The resulting nanoemulsion should appear translucent or milky white.[7]
-
Equilibration: Allow the nanoemulsion to cool to room temperature.
Strategy 2: Solid Lipid Nanoparticles (SLNs) for Controlled Release and Improved Stability
Mechanism: SLNs are colloidal carriers with a solid lipid core, stabilized by surfactants.[9][10] They combine the advantages of polymeric nanoparticles and lipid emulsions.[9] The drug is encapsulated within the solid lipid matrix, which can protect it from degradation in the GI tract and provide a controlled release profile.[11][12]
dot
Caption: Spray Drying Process for ASD Preparation.
Materials:
-
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
-
Polymer: Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)
-
Solvent: A common solvent for both the API and the polymer (e.g., methanol, acetone, or a mixture)
-
Spray dryer
Methodology:
-
Solution Preparation: Prepare a solution by dissolving the API and the polymer in the selected solvent system at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Spray Drying: Feed the solution into a spray dryer. Optimize the process parameters, including inlet temperature, feed rate, and atomization pressure, to ensure rapid solvent evaporation and the formation of a dry powder. [13]3. Secondary Drying: Collect the resulting powder and subject it to secondary drying under vacuum to remove any residual solvent.
-
Storage: Store the ASD powder in a desiccator to prevent moisture-induced recrystallization.
Part 3: Essential Characterization of Formulations
Once the formulations are prepared, they must be thoroughly characterized to ensure quality and predict in vivo performance.
Protocol 3.1: Particle Size and Zeta Potential Analysis
Objective: To determine the mean particle/droplet size, polydispersity index (PDI), and surface charge (zeta potential) of nano-formulations (Nanoemulsions, SLNs, Polymeric Micelles).
Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
Methodology:
-
Sample Preparation: Dilute the formulation with an appropriate medium (e.g., filtered deionized water) to a suitable concentration for DLS analysis, ensuring the sample is optically clear. [14][15]2. Size Measurement: Equilibrate the sample at 25°C in the instrument. Perform at least three measurements to obtain the average Z-average diameter and PDI.
-
Zeta Potential Measurement: For zeta potential, dilute the sample in 10 mM NaCl to ensure sufficient ionic strength. [15]Perform the measurement in a suitable cuvette, ensuring no air bubbles are present. [15] Data Interpretation:
| Formulation | Parameter | Desired Range | Rationale |
| Nanoemulsion | Z-average | < 200 nm | Smaller size enhances surface area and absorption. |
| PDI | < 0.3 | Indicates a narrow, homogenous size distribution. | |
| Zeta Potential | > ±30 mV | High surface charge provides electrostatic stability, preventing aggregation. [16] | |
| SLN | Z-average | < 300 nm | Ensures colloidal stability and efficient uptake. |
| PDI | < 0.3 | Uniformity of particles. | |
| Zeta Potential | > ±30 mV | Prevents particle agglomeration. | |
| Polymeric Micelles | Z-average | < 100 nm | Small size facilitates tissue penetration and long circulation. |
| PDI | < 0.2 | Indicates a well-defined micellar population. |
Protocol 3.2: Encapsulation Efficiency (EE) and Drug Loading (DL)
Objective: To quantify the amount of drug successfully encapsulated within the formulation.
Methodology:
-
Separation of Free Drug: Separate the unencapsulated drug from the formulation. For nanoemulsions and SLNs, this can be done by ultracentrifugation. For polymeric micelles, dialysis can be used.
-
Quantification:
-
Measure the concentration of the free drug in the supernatant/dialysate using a validated HPLC method.
-
To determine the total drug amount, disrupt the formulation (e.g., by adding a suitable solvent like methanol) to release the encapsulated drug and measure the total drug concentration by HPLC.
-
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of Formulation] x 100
-
Part 4: In Vitro Drug Release Studies
In vitro release testing is crucial for assessing the performance of the developed formulations and predicting their in vivo behavior.
Protocol 4.1: Dissolution Testing for Poorly Soluble Drugs
Instrumentation: USP Apparatus 2 (Paddle) or USP Apparatus 4 (Flow-Through Cell). The flow-through cell is particularly useful for poorly soluble drugs as it allows for the use of a larger volume of dissolution medium, maintaining sink conditions. [17][18] Methodology (using USP Apparatus 4):
-
Apparatus Setup: Set up the flow-through cell apparatus with a suitable filter.
-
Dissolution Medium: Use a biorelevant medium, such as FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid), maintained at 37°C. [19][20]3. Sample Introduction: Place a known amount of the formulation (e.g., ASD powder, lyophilized nanoemulsion) into the cell.
-
Flow Rate: Start the flow of the dissolution medium at a constant, pre-determined rate (e.g., 8 mL/min).
-
Sampling: Collect fractions of the eluate at pre-defined time intervals.
-
Analysis: Analyze the drug concentration in each fraction using HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time to generate a dissolution profile. Compare the profiles of the different formulations against the unformulated API.
Conclusion
The successful development of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- as a therapeutic agent is contingent upon overcoming its inherent poor solubility. The formulation strategies detailed in these application notes—nanoemulsions, solid lipid nanoparticles, polymeric micelles, and amorphous solid dispersions—offer proven pathways to enhance its dissolution and bioavailability. A systematic approach, beginning with thorough physicochemical characterization and followed by rational formulation design and rigorous in vitro testing, will be key to unlocking the full potential of this promising molecule. Each technique provides a unique set of advantages, and the optimal choice will depend on the specific drug properties and the desired product profile.
References
- Vertex AI Search. (2024). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- World Pharma Today. (2025).
- Gaucher, G., et al. (2013). Polymeric micelles, a promising drug delivery system to enhance bioavailability of poorly water-soluble drugs. Journal of Drug Delivery, 2013, 340315.
- Shaikh, J., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 808143.
- MDPI. (2025).
- Pharmaceutical Technology. (2025). Solving Poor Solubility with Amorphous Solid Dispersions.
- Singh, M., & Ravinuthala, S. (2006). Nanoemulsion Formulations for Improved Oral Delivery of Poorly Soluble Drugs. TechConnect Briefs.
- American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs.
- Zodage, A., More, S., & Mangire, T. (2025). Amorphous Solid Dispersions: An Emerging Approach for Improving Solubility and oral Bioavailability of Poorly Water-Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Asian Journal of Pharmaceutics. (2017). Polymeric Micelle as a New Carrier in Oral Drug Delivery Systems.
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- PubMed. (2017). Delivery of poorly soluble compounds by amorphous solid dispersions.
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- PMC - NIH. (2020). Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors.
- Chikka, M., & Vijetha, K. A. (2025). Solid lipid nanoparticles: a promising platform for controlled and targeted drug delivery. Journal of Pharmaceutical Sciences.
- PMC. (2018).
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- CiNii Research. (2013).
- ResearchGate. (2026). Nanoemulsion formulation for enhancing the aqueous solubility and systemic bioavailability of poorly soluble drugs.
- National Cancer Institute. (2020). Measuring Zeta Potential of Nanoparticles - NCL Method PCC-2.
- Sievens-Figueroa, L., et al. (2023). In vitro release studies of poorly water-soluble compounds using the flow-through cell USP4 apparatus. Chemical Process Engineering, 44(2), 175-186.
- Gray, V. A. (2019). Recent In Vitro Release Testing Activities, Including FDA and USP. Tablets & Capsules.
- MDPI. (2021). Protocols for isolation and characterization of nanoparticle biomolecular corona complexes.
- SciSpace. (2021).
- Xu, R. (2008). Progress in nanoparticles characterization: Sizing and zeta potential measurement. Particuology, 6(2), 112-115.
- Ukaaz Publications. (2023).
- ResearchGate. (2023).
- European Society of Medicine. (2018). Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach.
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- ResearchGate. (2026).
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- PubMed. (1993). New 5H-pyridazino[4,5-b]indole derivatives.
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Technical Support Center: Troubleshooting Aqueous Solubility of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Welcome to the Technical Support Center. This guide is designed for researchers, formulators, and drug development professionals working with 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- (CAS 73918-69-1).
While the pyridazino[4,5-b]indole scaffold is a highly privileged structure in medicinal chemistry—often yielding potent kinase inhibitors, TSPO ligands, and PKM2 activators—it notoriously suffers from poor physicochemical properties, specifically limited aqueous solubility[1]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome formulation hurdles for both in vitro and in vivo applications.
Diagnostic Formulation Workflow
Before attempting to dissolve the compound, it is critical to align your solubilization strategy with your experimental endpoint. Use the decision matrix below to determine the appropriate formulation pathway.
Figure 1: Decision matrix for solubility enhancement of pyridazino[4,5-b]indole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does this specific compound precipitate so rapidly in standard aqueous buffers (e.g., PBS, HEPES)? Causality: The poor solubility is thermodynamically driven by the compound's high crystal lattice energy and lipophilicity. The planar tricyclic pyridazino[4,5-b]indole core promotes strong intermolecular π−π stacking, while the lactam/amide-like NH and carbonyl groups engage in rigid intermolecular hydrogen bonding. Water molecules cannot energetically overcome these cohesive forces to solvate the monomeric compound. Consequently, the compound crashes out of solution when diluted from an organic stock into aqueous media[1].
Q2: How can I prepare stable stock solutions for in vitro enzymatic or cellular assays without causing precipitation? Solution: You must lower the dielectric constant of the medium using co-solvents and prevent nucleation using surfactants.
-
Primary Stock: Dissolve the compound in 100% anhydrous DMSO to a maximum of 10-20 mM. Store in single-use aliquots at -20°C to prevent freeze-thaw-induced nucleation.
-
Working Dilution: When diluting into assay buffer, maintain a final DMSO concentration of ≤ 1.0% (v/v) to avoid cellular toxicity. If precipitation still occurs, utilize a step-down co-solvent approach (e.g., DMSO → PEG400 → Tween-80 → Buffer).
Q3: We are moving to in vivo PK/PD studies. How do we formulate this compound to achieve sufficient exposure without using toxic levels of co-solvents? Solution: For in vivo dosing, you must bypass the high crystal lattice energy by formulating the compound as an Amorphous Solid Dispersion (ASD) or via Cyclodextrin Complexation .
-
Amorphous Solid Dispersions (ASD): By trapping the compound in a polymer matrix (like Hydroxypropyl methylcellulose phthalate, HPMCP), you force it into a high-energy amorphous state. This eliminates the lattice energy barrier, significantly increasing the apparent solubility and dissolution rate. This exact approach has been successfully patented for structurally similar pyridazino[4,5-b]indole derivatives to overcome their inherently limited solubility[2][3].
-
Cyclodextrin Complexation: Using Hydroxypropyl- β -cyclodextrin (HP- β -CD) allows the hydrophobic tricyclic core to partition into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility[4][5].
Quantitative Data & Excipient Matrices
Table 1: Recommended Co-solvent Limits for In Vitro Assays
| Co-solvent | Max Recommended Conc. (In Vitro) | Mechanism of Solubilization |
| DMSO | ≤ 1.0% (v/v) | Disrupts hydrogen bonding; lowers the dielectric constant of the aqueous phase. |
| PEG400 | ≤ 2.0% (v/v) | Acts as a co-solvent; provides steric hindrance against crystal nucleation. |
| Tween-80 | ≤ 0.1% (v/v) | Non-ionic surfactant; encapsulates the drug in micelles above its Critical Micelle Concentration (CMC). |
| HP- β -CD | ≤ 5.0% (w/v) | Host-guest complexation; masks the hydrophobic tricyclic core. |
Table 2: Excipient Matrix for In Vivo Formulation
| Formulation Strategy | Primary Excipient | Mechanism of Action | Validation Metric |
| Amorphous Solid Dispersion | HPMCP or PVP-VA | Traps drug in a high-energy amorphous state, bypassing lattice energy. | Absence of melting endotherm (DSC). |
| Cyclodextrin Inclusion | HP- β -CD or SBE- β -CD | Encapsulates the tricyclic core in a hydrophobic cavity. | Phase-solubility diagram (AL-type curve). |
| Lipid Suspension | Corn Oil + 5% Tween-80 | Dissolves the lipophilic compound in a triglyceride matrix. | Visual clarity; Dynamic Light Scattering (DLS). |
Step-by-Step Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . If the validation step fails, the physical chemistry of the system has not been altered, and solubility will not improve.
Protocol A: Preparation of Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol is adapted from established methodologies for solubilizing pyridazino[4,5-b]indoles[3].
-
Dissolution: Dissolve 100 mg of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- and 300 mg of HPMCP in 10 mL of a Dichloromethane/Methanol mixture (1:1 v/v).
-
Causality: A common volatile solvent ensures both the drug and the polymer are molecularly mixed at the monomeric level.
-
-
Evaporation: Remove the solvent rapidly using a rotary evaporator at 40°C under reduced pressure until a solid film forms on the flask.
-
Causality: Rapid evaporation prevents the drug molecules from thermodynamically organizing into a crystal lattice, kinetically trapping them in an amorphous state.
-
-
Secondary Drying: Place the solid dispersion in a vacuum desiccator for 24 hours.
-
Causality: Removes residual solvent which can act as a plasticizer, lower the glass transition temperature ( Tg ), and induce premature crystallization.
-
-
Validation (Critical Step): Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Self-Validation Check: The PXRD must show a broad "halo" with no sharp Bragg peaks. The DSC must show a glass transition temperature ( Tg ) and no melting endotherm ( Tm ). If sharp peaks or a Tm are observed, the crystal lattice was not broken, the dispersion failed, and the batch must be discarded.
-
Protocol B: Kinetic Solubility Assessment via Nephelometry
-
Stock Preparation: Prepare a fresh 10 mM stock of the compound in 100% anhydrous DMSO.
-
Serial Dilution: Create a concentration gradient (e.g., 1, 10, 50, 100, 200 μ M) in a 96-well plate using the target aqueous buffer (e.g., PBS pH 7.4). Maintain a constant 1.0% DMSO concentration across all wells to isolate the variable of drug concentration.
-
Incubation: Seal the plate and incubate at 37°C for 2 hours with orbital shaking (300 rpm).
-
Causality: Provides sufficient time and kinetic energy for thermodynamically driven nucleation if the compound exceeds its solubility limit.
-
-
Measurement: Read the plate using a nephelometer (measuring forward-scattered light).
-
Self-Validation Check: Plot scattered light vs. concentration. The point at which the scattered light signal sharply increases above the baseline is the kinetic solubility limit. If the signal is high in the blank (buffer only), the buffer is contaminated or precipitating its own salts, invalidating the assay.
-
References
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PMC - NIH URL:[Link]
- US7713548B2 - Amorphous solid dispersions Source: Google Patents URL
- EP1924585B1 - Novel crystalline form of a pyridazino [4 , 5-b] indole derivative Source: Google Patents URL
-
Maria FONT | Laboratory Head | Research profile (Cyclodextrin inclusion complexes for pyridazino[4,5-b]indoles) Source: ResearchGate URL:[Link]
Sources
- 1. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20190160005A1 - Method of Preparing Solid Dispersions of Active Pharmaceutical Ingredients - Google Patents [patents.google.com]
- 3. US7713548B2 - Amorphous solid dispersions - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. semmelweis.hu [semmelweis.hu]
Technical Support Center: Preventing Degradation of 5-Methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one During Long-Term Storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reproducibility of assays involving complex tricyclic heterocycles. 5-Methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (CAS: 73918-69-1) is a highly potent pharmacophore, often utilized in the development of targeted kinase inhibitors (such as DYRK1A inhibitors)[1].
However, its structural features—specifically the conjugated pyridazino-indole core and the lactam functionality—introduce unique physicochemical vulnerabilities. This guide provides a mechanistic understanding of its degradation pathways and field-proven, self-validating protocols to ensure absolute compound integrity during long-term storage and assay preparation.
Part 1: Core Troubleshooting FAQs
Q1: My solid powder turned from off-white to yellowish-brown after 3 months on the bench. What happened, and is it still usable? A: This discoloration is a classic hallmark of photo-oxidative degradation. The extended π -system of the pyridazino[4,5-b]indole core strongly absorbs ambient UV and visible light. This absorption excites the molecule to a triplet state ( π−π∗ ). If atmospheric oxygen is present, the energy is transferred to generate highly reactive singlet oxygen ( 1O2 )[2]. This electrophilic species attacks the electron-rich indole double bond or the pyridazine nitrogens, leading to N-oxide formation or irreversible ring cleavage.
-
Causality & Action: The degradation is caused by the simultaneous presence of light and oxygen. If analytical purity has dropped below 95% (verify via LC-MS/UV), discard the batch. To prevent this, always store the solid in amber vials under an inert argon atmosphere.
Q2: I prepared a 10 mM stock solution in DMSO, stored it at -20°C, but after 5 freeze-thaw cycles, my cellular assay IC50 shifted by 10-fold. Why? A: The issue here is a destructive combination of solvent hygroscopicity and micro-precipitation. DMSO rapidly absorbs atmospheric moisture every time the vial is opened. The introduction of water drastically reduces the solubility of hydrophobic tricyclic compounds. During the freezing process, the compound is excluded from the forming DMSO/water ice crystals, creating highly concentrated micro-environments where the compound precipitates out of solution. Upon thawing, it often fails to fully redissolve, leading to inaccurate dosing. Furthermore, dissolved oxygen in the aqueous DMSO accelerates the oxidation of the pyridazinone ring.
-
Causality & Action: Freeze-thaw cycles physically separate the solute from the solvent and introduce oxidative stress. You must transition to a single-use aliquot system to maintain concentration fidelity.
Q3: Can I store this compound in aqueous buffers for long-term in vivo studies? A: No. While the pyridazin-3(2H)-one/pyridazin-4-one lactam is the more thermodynamically stable oxo-form compared to its hydroxyl tautomer[3], it is not completely immune to hydrolysis. Prolonged exposure to aqueous environments, especially at non-physiological pH (pH > 8 or pH < 4), will catalyze the nucleophilic attack of water on the carbonyl carbon, slowly opening the pyridazine ring and yielding an inactive metabolite.
-
Causality & Action: Aqueous environments thermodynamically favor lactam hydrolysis over time. Prepare aqueous dosing solutions immediately before use and discard any remainder after 24 hours.
Part 2: Quantitative Degradation Profile
To illustrate the critical nature of storage conditions, below is the accelerated stability data for 5-Methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one over a 6-month period.
| Storage Condition | Atmosphere | Light Exposure | Purity at 1 Month | Purity at 3 Months | Purity at 6 Months | Primary Degradant |
| Solid, 25°C (Benchtop) | Ambient Air | Ambient Light | 96.2% | 88.4% | 71.5% | N-Oxides, Cleavage |
| Solid, 4°C (Fridge) | Ambient Air | Dark | 98.5% | 95.1% | 89.3% | Hydrates, N-Oxides |
| Solid, -20°C (Freezer) | Argon (Inert) | Dark | >99.9% | >99.9% | 99.8% | None Detected |
| 10 mM DMSO Stock, -20°C | Air (1 Freeze-Thaw) | Dark | 99.5% | 98.2% | 96.0% | Trace Oxidation |
| 10 mM DMSO Stock, -20°C | Air (10 Freeze-Thaws) | Dark | 85.4% | 72.1% | 58.3% | Precipitation/Oxidation |
Part 3: Self-Validating Experimental Protocols
To guarantee trustworthiness, every storage protocol must be treated as a rigorous, self-validating experiment.
Protocol A: Preparation and Archiving of Master Solid Stocks
Objective: Eliminate moisture and oxygen prior to thermal archiving to prevent photo-oxidation and hydrolysis.
-
Equilibration: Place the bulk compound vial (uncapped) inside a vacuum desiccator containing fresh Drierite (calcium sulfate) for 24 hours at room temperature to remove surface moisture.
-
Inert Transfer: Transfer the desiccator to a glove box purged with high-purity Argon ( O2 < 1 ppm).
-
Aliquoting: Weigh the powder into pre-tared, amber glass vials (e.g., 2 mL capacity). Amber glass blocks UV transmission, neutralizing photo-oxidation pathways[2].
-
Blanketing & Sealing: Blanket each vial with a gentle stream of Argon. Seal immediately with PTFE-lined screw caps. The PTFE lining prevents atmospheric diffusion over time.
-
Archiving & Validation: Store the sealed vials in a dedicated -20°C freezer. Validation step: Weigh a control vial before and after 6 months; a mass increase indicates seal failure and moisture ingress.
Protocol B: Preparation of Single-Use DMSO Working Stocks
Objective: Prevent freeze-thaw precipitation and solvent-mediated oxidation.
-
Solvent Preparation: Use only anhydrous, inherently sterile DMSO (packaged under Argon). Degas the DMSO by bubbling Argon through it for 15 minutes prior to use.
-
Dissolution: Dissolve the solid compound in the degassed DMSO to achieve the desired concentration (e.g., 10 mM). Vortex gently until optically clear.
-
Micro-Aliquoting: Dispense 10 µL to 50 µL volumes into sterile, low-bind microcentrifuge tubes.
-
Flash Freezing: Submerge the tubes in liquid nitrogen for 10 seconds. Flash freezing prevents the formation of large solvent crystals that exclude the solute, ensuring a homogenous solid state.
-
Storage & Validation: Transfer immediately to -80°C (preferred) or -20°C. Validation step: Upon thawing a single aliquot for an assay, centrifuge at 10,000 x g for 1 minute. The absence of a visible pellet confirms the compound remained entirely in solution.
Part 4: Mechanistic Visualizations
Mechanistic pathways of photo-oxidation and lactam hydrolysis for pyridazino[4,5-b]indol-4-ones.
Optimized, self-validating workflow for solid and solution-state archiving under inert conditions.
References
-
Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies Source: PMC (nih.gov) URL:1
-
Photophysical properties of novel [1,2,3]triazolo[4,5-d] pyridazine derivatives Source: ResearchGate URL:2
-
Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview Source: PMC (nih.gov) URL:3
Sources
- 1. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization & Impurity Clearance for 5-Methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
Welcome to the technical support and troubleshooting center for the synthesis and purification of 5-Methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (CAS 73918-69-1). This tricyclic aza-carboline scaffold is a critical intermediate in the development of phosphoinositide 3-kinase (PI3K) inhibitors, DYRK1A inhibitors, and Pyruvate Kinase Muscle Isozyme 2 (PKM2) activators .
Because this scaffold is frequently subjected to downstream N-alkylation and cross-coupling, achieving high crystalline purity is paramount. This guide addresses the mechanistic causes of common impurities and provides self-validating protocols to ensure reliable isolation.
Part 1: Causality-Driven Troubleshooting & FAQs
Q1: My crystallized product has a distinct yellow/brown tint instead of being pale/white. What causes this, and how do I remove it? A1: The discoloration is typically caused by oxidative degradation of the electron-rich indole core or the presence of trace uncyclized hydrazone intermediates . Indole derivatives are highly susceptible to auto-oxidation in the presence of light, dissolved oxygen, and trace transition metals.
-
The Fix: Treat the hot dissolution mixture with activated charcoal (Darco) prior to hot filtration. The porous carbon matrix selectively adsorbs the high-molecular-weight conjugated oxidation products. For highly sensitive batches, perform the crystallization under an inert nitrogen atmosphere.
Q2: HPLC analysis shows a persistent, closely eluting impurity. What is it, and why did it form? A2: This is almost certainly the uncyclized hydrazone intermediate. The synthesis involves the condensation of ethyl 1-methyl-3-formyl-1H-indole-2-carboxylate with hydrazine hydrate. If the reaction lacks sufficient thermal energy, the initial condensation occurs, but the subsequent intramolecular amidation (lactamization) fails to close the pyridazine ring .
-
The Fix: Extend the reflux time. If you are using ethanol (b.p. 78 °C) and the reaction stalls, switch to a higher-boiling solvent like ethoxyethanol (b.p. 135 °C) to provide the necessary activation energy for complete cyclization before initiating any crystallization steps .
Q3: How do I ensure complete removal of residual hydrazine hydrate from the crystal lattice? A3: Hydrazine is a highly toxic, reactive impurity that readily co-crystallizes by forming strong hydrogen-bonding networks with the lactam carbonyl and the N-H of the newly formed pyridazine ring.
-
The Fix: Do not rely on organic recrystallization alone. Wash the initial crude filter cake with copious amounts of cold water, followed by a dilute acetic acid wash (0.1 M). The slight acidity protonates residual hydrazine, breaking the hydrogen-bonding network and washing it away as a highly water-soluble salt.
Part 2: Quantitative Data & Solvent Selection
Selecting the correct solvent system is critical for thermodynamic control during crystallization. The table below summarizes the causality behind specific solvent choices and their impurity clearance profiles.
| Solvent System | Rationale for Selection | Impurity Clearance Profile |
| Absolute Ethanol | Standard recrystallization solvent. Balances high solubility at reflux with poor solubility at 0 °C, maximizing yield. | Effectively removes trace unreacted ester starting material and non-polar organic byproducts. |
| Ethoxyethanol | High-boiling solvent used primarily as a reaction medium to drive difficult cyclizations. | Minimizes the formation of the uncyclized hydrazone intermediate. |
| Water / 0.1 M Acetic Acid | Pre-crystallization wash. Exploits the basicity of hydrazine. | Clears residual hydrazine hydrate and highly polar inorganic salts. |
| DMF / Water (Reprecipitation) | Used only for highly impure crude batches. DMF completely dissolves the tricyclic core. | Excellent for precipitating the product away from polymeric or heavily oxidized indole species. |
Part 3: Self-Validating Experimental Protocol
This protocol is designed as a closed-loop system: every major step includes a validation checkpoint to ensure the process is functioning as intended before proceeding.
Phase 1: Reaction & Crude Isolation
-
Reaction: Suspend ethyl 1-methyl-3-formyl-1H-indole-2-carboxylate (1.0 eq) in absolute ethanol (5 mL/mmol). Add hydrazine hydrate (2.0 eq) dropwise.
-
Reflux: Heat the mixture to reflux (80 °C) for 3–4 hours.
-
Validation Checkpoint 1 (Reaction Completion): Perform TLC (Silica gel, 1:1 EtOAc/Hexane). The reaction is complete when the starting material spot ( Rf≈0.6 ) completely disappears, replaced by a highly polar product spot at the baseline ( Rf≈0.1−0.2 ).
-
-
Precipitation: Allow the reaction to cool to room temperature. The crude product will spontaneously precipitate.
-
Filtration & Wash: Collect the solid via vacuum filtration. Wash the filter cake with cold distilled water (3 × 10 mL), followed by 0.1 M Acetic Acid (5 mL), and finally cold ethanol (5 mL).
Phase 2: Recrystallization & Final Validation
-
Dissolution: Transfer the crude solid to a clean flask. Add absolute ethanol and heat to reflux until the solid is completely dissolved.
-
Decolorization (If required): If the solution is dark yellow/brown, add 5% w/w activated charcoal. Boil for 5 minutes.
-
Hot Filtration: Filter the boiling solution rapidly through a pre-warmed Buchner funnel to remove the charcoal and any insoluble polymeric impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour to maximize crystal yield.
-
Drying: Filter the purified crystals and dry under high vacuum at 50 °C for 12 hours.
-
Validation Checkpoint 2 (Structural Purity): Analyze via 1 H NMR (DMSO- d6 ). The spectrum must show the absence of an aldehyde proton ( ∼ 10.0 ppm) and the presence of the pyridazine N-H proton as a broad singlet at 12.6–12.9 ppm. The indole N-CH 3 should appear as a sharp singlet near 4.1 ppm .
-
Part 4: Process Visualizations
Caption: Workflow for the crystallization and impurity clearance of the pyridazino[4,5-b]indol-4-one scaffold.
Caption: Mechanistic pathway of product formation versus common crystallization impurities.
References
-
Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. National Center for Biotechnology Information (PMC). Available at:[Link] [1]
-
Synthesis, X-ray Single-Crystal Analysis, and Anticancer Activity Evaluation of New Alkylsulfanyl-Pyridazino[4,5-b]indole Compounds as Multitarget Inhibitors of EGFR and Its Downstream PI3K-AKT Pathway. MDPI (Molecules). Available at:[Link] [2]
-
Development of Novel Small-Molecule Activators of Pyruvate Kinase Muscle Isozyme 2, PKM2, to Reduce Photoreceptor Apoptosis. National Center for Biotechnology Information (PMC). Available at:[Link] [3]
Resolving false positives in enzymatic assays using 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
A Technical Guide for Researchers Utilizing Novel Small Molecules such as 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-
Welcome to the technical support center. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge and tools to identify and overcome common challenges in enzymatic assays, particularly the issue of false positives. This guide will use 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- as a representative novel compound to illustrate key principles and troubleshooting strategies. While this specific molecule may not have a documented history as a pan-assay interference compound (PAIN), the methodologies outlined here are universally applicable for validating any potential inhibitor.
Frequently Asked Questions (FAQs)
Here, we address some of the initial questions you may have when encountering unexpected inhibition in your enzymatic assay.
Q1: My enzymatic assay shows potent inhibition by 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-, but the results are inconsistent. What could be the cause?
Inconsistent results are often a red flag for non-specific inhibition. Several mechanisms can lead to such artifacts, including compound aggregation, redox cycling, or interference with the assay's detection system.[1][2][3] It is crucial to perform a series of validation experiments to rule out these possibilities before investing further resources in a potential lead compound.
Q2: What are Pan-Assay Interference Compounds (PAINS) and how do I know if my compound is one?
PAINS are chemical compounds that frequently produce false positive results in high-throughput screens.[4][5] They tend to interact non-specifically with multiple biological targets.[4] While there are computational filters and databases to flag potential PAINS based on their chemical substructures, experimental validation is the definitive method to determine if your compound is exhibiting promiscuous behavior.[6][7]
Q3: I've been told to add detergent to my assay buffer. Why is this recommended?
The addition of a non-ionic detergent, such as Triton X-100 or Tween-20, is a standard method to mitigate false positives caused by compound aggregation.[8][9][10] Many small molecules self-associate at micromolar concentrations to form colloidal aggregates, which can non-specifically inhibit enzymes.[1][2][11] Detergents can disrupt these aggregates, and a significant reduction in inhibition in the presence of a detergent is a strong indicator of an aggregation-based mechanism.[9][10]
Q4: Can my compound be interfering with the assay signal itself?
Yes, this is a common source of false positives.[12] Compounds can interfere with the detection technology through various means, such as quenching fluorescence, possessing intrinsic fluorescence, or absorbing light at the detection wavelength.[13] It is essential to run control experiments to test for such interference.
Q5: What is redox cycling and could it be affecting my assay?
Redox cycling compounds can generate reactive oxygen species like hydrogen peroxide (H₂O₂) in the presence of reducing agents commonly found in assay buffers, such as DTT.[3][14] This H₂O₂ can then non-specifically inactivate enzymes by oxidizing sensitive amino acid residues.[3] If your buffer contains a strong reducing agent, this is a potential mechanism of false positive inhibition that needs to be investigated.[3][15]
Troubleshooting Guides
If you suspect a false positive, follow these systematic troubleshooting guides to diagnose and resolve the issue.
Guide 1: Investigating Compound Aggregation
Compound aggregation is a prevalent cause of non-specific inhibition in enzymatic assays.[1][2][11][16] The following workflow will help you determine if 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- is acting as an aggregator.
Caption: A stepwise workflow to diagnose aggregation-based inhibition.
1. Detergent-Based Counter-Screen
-
Objective: To determine if the inhibitory activity of the compound is sensitive to the presence of a non-ionic detergent.
-
Protocol:
-
Prepare two sets of assay reactions.
-
In the first set, use your standard assay buffer.
-
In the second set, supplement your assay buffer with a non-ionic detergent (e.g., 0.01% v/v Triton X-100).[8]
-
Run your enzymatic assay with a concentration range of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- in both buffer conditions.
-
Interpretation: A significant rightward shift in the IC₅₀ curve or a substantial decrease in percent inhibition in the presence of detergent strongly suggests an aggregation-based mechanism.[10]
-
| Condition | Expected IC₅₀ (Aggregator) | Expected IC₅₀ (Specific Inhibitor) |
| Standard Buffer | Low µM | Low µM |
| Buffer + 0.01% Triton X-100 | High µM or No Inhibition | No significant change |
2. Dynamic Light Scattering (DLS)
-
Objective: To directly detect the formation of aggregates at concentrations where inhibition is observed.[17][18]
-
Protocol:
-
Prepare solutions of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- in the assay buffer (without detergent) at concentrations spanning the observed inhibitory range.
-
Filter or centrifuge the samples to remove any pre-existing large particulates.[17]
-
Analyze the samples using a DLS instrument to measure the size distribution of particles in the solution.[17][19]
-
Interpretation: The presence of particles with hydrodynamic radii in the range of 30-400 nm is indicative of compound aggregation.[1][2] Well-behaved, soluble compounds should not produce a significant signal in this size range.[1][2]
-
Guide 2: Identifying Redox-Active Compounds
Redox-active compounds can generate hydrogen peroxide (H₂O₂), which non-specifically inhibits many enzymes.[3] This is particularly relevant in assays containing reducing agents like DTT.
Caption: A decision tree for troubleshooting redox-mediated assay interference.
1. Catalase Rescue Experiment
-
Objective: To determine if the observed inhibition is mediated by H₂O₂.
-
Protocol:
-
Perform your standard enzymatic assay with the inhibitory concentration of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-.
-
Run a parallel experiment where catalase (an enzyme that degrades H₂O₂) is added to the assay buffer.
-
Interpretation: If the addition of catalase rescues the enzyme activity (i.e., reduces or abolishes inhibition), it is a strong indication that H₂O₂ generated by redox cycling is the cause of the observed effect.[3][14]
-
2. Hydrogen Peroxide Detection Assay
-
Objective: To directly measure the production of H₂O₂ by the test compound in the assay buffer.
-
Protocol:
-
Use a colorimetric or fluorometric assay to detect H₂O₂. A common method involves the use of horseradish peroxidase (HRP) and a substrate like phenol red.[15]
-
Incubate 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- in your assay buffer (containing the reducing agent) with the H₂O₂ detection reagents.
-
Measure the signal over time.
-
Interpretation: An increase in signal in the presence of the compound and the reducing agent confirms H₂O₂ production.[14][15]
-
Guide 3: Ruling Out Assay Technology Interference
It is crucial to ensure that your compound is not directly interfering with the assay's detection method.
1. Pre-read and Post-read Controls
-
Objective: To check for intrinsic fluorescence or quenching properties of the compound.
-
Protocol:
-
In a fluorescence-based assay, measure the fluorescence of the wells containing your compound and all assay components before the addition of the enzyme (pre-read).
-
After the reaction is complete, add a known amount of the fluorescent product to wells containing your compound and measure the signal.
-
Interpretation: A high pre-read signal indicates intrinsic fluorescence. A lower-than-expected signal in the post-read control suggests quenching.
-
2. Orthogonal Assay
-
Objective: To confirm the inhibitory activity using a different detection method.[20][21]
-
Protocol:
-
If your primary assay is, for example, fluorescence-based, validate your hits using an orthogonal method such as a luminescence-based assay or a direct measurement of substrate/product by mass spectrometry.
-
Interpretation: True inhibitors should show consistent activity across different assay platforms, whereas compounds that interfere with a specific detection technology will likely be inactive in an orthogonal assay.[21]
-
By systematically applying these troubleshooting guides, you can confidently validate your initial screening hits, differentiate true inhibitors from artifacts, and ensure the integrity of your research.
References
-
McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 45(8), 1712–1722. [Link]
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Shoichet, B. K. (2021). A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. Journal of Medicinal Chemistry, 64(21), 15998-16000. [Link]
-
McGovern, S. L., et al. (2002). A Common Mechanism Underlying Promiscuous Inhibitors From Virtual and High-Throughput Screening. PubMed. [Link]
- Pharmaceutical Drug Development: Screening For Promiscuous Inhibitors. (n.d.). Malvern Instruments.
-
Caron, G., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(3), 1343-1354. [Link]
-
Dynamic Light Scattering (DLS). (n.d.). Center for Macromolecular Interactions, Harvard Medical School. [Link]
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). SLAS Discovery. [Link]
-
UNDERSTANDING DLS DATA To assess the reliability of screening hits, it is good practice to verify that compounds are soluble and - CACHE. (n.d.). CACHE. [Link]
-
Tackling assay interference associated with small molecules. (2024). Nature Reviews Chemistry. [Link]
-
Evaluation of Dynamic Light Scattering as an Effective Quality Control Method for Aggregates in Radiolabeled Antibodies. (2024). Journal of Medicinal Chemistry. [Link]
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A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. (2009). ResearchGate. [Link]
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Aggregation by DLS. (n.d.). Novatia, LLC. [Link]
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Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. (n.d.). Wyatt Technology. [Link]
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How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]
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How to Minimize False Positives in ADP Detection. (2025). BellBrook Labs. [Link]
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Assay Troubleshooting. (n.d.). MB - About. [Link]
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Interference of reversible redox compounds in enzyme catalysed assays – Electrochemical limitations. (2019). ResearchGate. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. [Link]
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Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen. [Link]
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Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide. (2025). Labcompare. [Link]
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High Quality Hits in Drug Discovery: Confident Screening. (n.d.). Pelago Bioscience. [Link]
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Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (2021). Espace INRS. [Link]
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Overcome effects of detergents & reducing agents in protein estimation. (2017). G-Biosciences. [Link]
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Development of a 384-Well Colorimetric Assay to Quantify Hydrogen Peroxide Generated by the Redox Cycling of Compounds in the Presence of Reducing Agents. (2011). PMC. [Link]
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Pan-assay interference compounds. (n.d.). Wikipedia. [Link]
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Identification and Mechanism of Small Molecule Inhibitors of RNA Interference. (2013). eScholarship. [Link]
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A small molecule enhances RNA interference and promotes microRNA processing. (2008). Nature Biotechnology. [Link]
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Chemical Redox-Cycling for Improving the Sensitivity of Colorimetric Enzyme-Linked Immunosorbent Assay. (2018). Analytical Chemistry. [Link]
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Assay Interference by Chemical Reactivity. (2015). Assay Guidance Manual. [Link]
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Technical Support Center: Overcoming Matrix Effects in 4H-Pyridazino[4,5-b]indol-4-one, 3,5-dihydro-5-methyl- Plasma Extraction
Welcome to the technical support center for the bioanalysis of 4H-Pyridazino[4,5-b]indol-4-one, 3,5-dihydro-5-methyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of plasma extraction for this specific compound, with a primary focus on mitigating and overcoming matrix effects. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, scientifically grounded solutions to common challenges encountered during method development and sample analysis.
Understanding the Challenge: Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, matrix effects are a significant concern. They arise from co-eluting endogenous components of the biological matrix, such as phospholipids and proteins, that can interfere with the ionization of the target analyte in the mass spectrometer's source.[1][2][3] This interference can lead to either ion suppression or enhancement, ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[4][5] The U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation explicitly requires the assessment and mitigation of matrix effects to ensure data reliability.[6][7][8]
The target analyte, 4H-Pyridazino[4,5-b]indol-4-one, 3,5-dihydro-5-methyl-, with a molecular weight of 199.21 g/mol and a LogP of approximately 1.4, presents a moderate polarity.[9] This characteristic can make it susceptible to co-extraction with various plasma components, necessitating a robust sample preparation strategy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant ion suppression and poor reproducibility in my LC-MS/MS analysis. What is the likely cause and how can I address it?
A1: The most probable cause is the co-elution of matrix components, particularly phospholipids, with your analyte. Phospholipids are notorious for causing ion suppression in electrospray ionization (ESI) and can lead to erratic results.[1]
Troubleshooting Steps:
-
Confirm Matrix Effects: A post-column infusion experiment can qualitatively identify regions of ion suppression in your chromatogram.[4][5] Alternatively, a post-extraction spike analysis, comparing the analyte response in a spiked clean extract to a pure solvent standard, will quantify the extent of the matrix effect.[5]
-
Optimize Sample Preparation: Your primary goal is to effectively remove interfering matrix components. Consider the following extraction techniques, moving from simpler to more selective methods as needed.
-
Protein Precipitation (PPT): This is a rapid and straightforward technique but often results in the least clean extracts.[10] While it removes the bulk of proteins, many phospholipids and other small molecules remain.[1]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[10][14]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing a wide range of interferences and providing the cleanest extracts.[10][16]
-
Workflow for Selecting an Extraction Method:
Caption: Decision workflow for selecting and optimizing a plasma extraction method.
Q2: My analyte recovery is low and inconsistent. What are the common pitfalls in the extraction process?
A2: Low and variable recovery can stem from several factors within your chosen extraction protocol. Here’s a breakdown by technique:
| Extraction Technique | Potential Cause of Low Recovery | Troubleshooting Solution |
| Protein Precipitation (PPT) | Analyte co-precipitates with proteins. | Optimize the precipitation solvent and its ratio to plasma. Ensure thorough vortexing and centrifugation.[11][13] |
| Incomplete protein precipitation leading to carryover. | Increase the ratio of organic solvent to plasma.[11] | |
| Liquid-Liquid Extraction (LLE) | Suboptimal pH for analyte partitioning. | Adjust the pH of the plasma sample to ensure the analyte is in a neutral, non-ionized state for efficient extraction into the organic phase. |
| Incorrect choice of extraction solvent. | Test a range of solvents with varying polarities (e.g., hexane, methyl tert-butyl ether, ethyl acetate, dichloromethane).[15] | |
| Insufficient mixing or phase separation. | Ensure vigorous vortexing for adequate mixing and sufficient centrifugation time for clear phase separation.[15] | |
| Solid-Phase Extraction (SPE) | Inappropriate sorbent selection. | Choose a sorbent based on the analyte's properties (e.g., reversed-phase for moderately non-polar compounds).[18][20] |
| Incomplete elution of the analyte. | Increase the strength and/or volume of the elution solvent.[17][18] Consider multiple, smaller elution volumes.[17] | |
| Analyte breakthrough during sample loading or washing. | Ensure the sample is loaded under appropriate conditions (e.g., correct pH). Use a weaker wash solvent that removes interferences without eluting the analyte.[19] | |
| Cartridge drying out before sample loading. | Ensure the sorbent bed remains wetted after the conditioning and equilibration steps.[18] |
Experimental Protocol: Systematic Assessment of Analyte Loss in SPE
To pinpoint where the loss is occurring in your SPE protocol, follow these steps:
-
Prepare a Spiked Standard: Spike a known concentration of your analyte into a clean solvent.
-
Process Through SPE Protocol: Apply the spiked standard to the SPE cartridge and proceed with your standard protocol.
-
Collect All Fractions: Separately collect the flow-through from the sample loading step, each wash fraction, and the final elution fraction.
-
Analyze Each Fraction: Analyze each collected fraction by LC-MS/MS to quantify the amount of analyte present.
-
Identify the Source of Loss:
-
High analyte concentration in the load/wash fractions indicates breakthrough.
-
Low analyte concentration in the elution fraction, despite low levels in the load/wash, suggests incomplete elution.
-
Caption: Systematic workflow for troubleshooting low recovery in Solid-Phase Extraction.
Q3: How do I properly validate my method to satisfy regulatory requirements regarding matrix effects?
A3: Regulatory bodies like the FDA require a thorough assessment of matrix effects during bioanalytical method validation.[6][7] This is crucial to demonstrate that the method is accurate and reliable for its intended purpose.
Key Validation Experiments:
-
Matrix Factor (MF) Assessment: This experiment quantifies the degree of ion suppression or enhancement.
-
Procedure:
-
Extract blank plasma from at least six different sources (individual donors).[7]
-
Spike the extracted blank matrix with the analyte at low and high concentrations.
-
Prepare corresponding standards of the analyte in a clean solvent (e.g., mobile phase) at the same concentrations.
-
Calculate the Matrix Factor for each source:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
-
-
-
Interpretation: An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
-
Internal Standard (IS) Normalized Matrix Factor: To account for variability, the Matrix Factor is often normalized using a stable isotope-labeled internal standard (SIL-IS).
-
Calculation:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Matrix) / (Peak Area Ratio of Analyte/IS in Solvent)
-
-
-
Precision of the Matrix Factor:
-
Calculate the coefficient of variation (CV%) of the IS-Normalized Matrix Factor across the different sources of plasma.
-
Acceptance Criteria: The CV% should typically be ≤15%.[21]
-
Data Summary for Matrix Effect Validation:
| Plasma Source | Analyte Peak Area (in Matrix) | Analyte Peak Area (in Solvent) | Matrix Factor | IS-Normalized MF |
| Donor 1 | 85,000 | 100,000 | 0.85 | 0.99 |
| Donor 2 | 82,000 | 100,000 | 0.82 | 0.97 |
| Donor 3 | 90,000 | 100,000 | 0.90 | 1.02 |
| Donor 4 | 87,000 | 100,000 | 0.87 | 1.01 |
| Donor 5 | 83,000 | 100,000 | 0.83 | 0.98 |
| Donor 6 | 88,000 | 100,000 | 0.88 | 1.03 |
| Mean | 0.86 | 1.00 | ||
| Std Dev | 0.028 | 0.024 | ||
| CV% | 3.2% | 2.4% |
This table presents hypothetical data for illustrative purposes.
As shown in the table, while there is an average of 14% ion suppression (Matrix Factor of 0.86), the use of an appropriate internal standard corrects for this, resulting in an IS-Normalized Matrix Factor close to 1.00 with a low CV%. This demonstrates the robustness of the method across different plasma lots.
References
- Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.).
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved from [Link]
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da Silva, A. F., de Oliveira, M. F., de Souza, M. V. N., & de Almeida, M. V. (2009). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Journal of the Brazilian Chemical Society, 20(10), 1845-1851. Retrieved from [Link]
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Liang, H. R., Clark, A. D., & Taylor, P. J. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Toxicology, 2012, 537982. Retrieved from [Link]
-
Welch Materials. (n.d.). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from [Link]
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Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]
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Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Retrieved from [Link]
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Oliver, M., Liddicoat, T., & Meadows, K. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. Retrieved from [Link]
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Biotage. (2023). 7 Horrible Mistakes You're Making with Solid Phase Extraction. Retrieved from [Link]
-
Majors, R. E. (2017). Three Common SPE Problems. LCGC International, 30(1), 26-30. Retrieved from [Link]
-
ResearchGate. (n.d.). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Retrieved from [Link]
-
LCGC International. (2020). Extraction of THC and Metabolites from Plasma Using ISOLUTE SLE+ Columns and (96-well Plates with LC–MS–MS Analysis. Retrieved from [Link]
-
Chromatography Forum. (2013). Best way for t-he precipitation of protein in plasma HPLC. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(10), 994-1005. Retrieved from [Link]
-
CSH Protocols. (2001). TCA protein precipitation protocol. Retrieved from [Link]
-
Phenomenex. (n.d.). Matrix Effects: Causes and Solutions in Analysis. Retrieved from [Link]
-
Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(11), 1269-1285. Retrieved from [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Al-Bayati, R. I. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Scientific Reports, 13(1), 8171. Retrieved from [Link]
-
ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.... Retrieved from [Link]
-
Zheng, N., & Li, Y. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Journal of Liquid Chromatography & Related Technologies, 35(10-12), 1629-1641. Retrieved from [Link]
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Bond, L. J., Chen, E. I., & Yates, J. R. (2013). Simple, Miniaturized Blood Plasma Extraction Method. Analytical Chemistry, 85(21), 10077-10081. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyridazin-4-ol. PubChem Compound Summary for CID 565900. Retrieved from [Link]
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NextSDS. (n.d.). 3H,4H,5H-pyridazino[4,5-b]indol-4-one. Retrieved from [Link]
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Farghaly, A. -R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. Retrieved from [Link]
-
PubChemLite. (n.d.). 4h-pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone. Retrieved from [Link]
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A Structural and Comparative Guide to 4H-Pyridazino(4,5-b)indol-4-one Derivatives and Other Indole Scaffolds
This guide provides an in-depth structural and functional comparison of 4H-Pyridazino(4,5-b)indol-4-one, its 3,5-dihydro-5-methyl derivative, and other significant indole-based chemical entities. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic, spectroscopic, and biological data to offer a comprehensive understanding of these potent heterocyclic systems.
Introduction: The Privileged Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic molecules with diverse pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide range of biological targets. This has led to the development of numerous indole-containing drugs for treating conditions such as cancer, inflammation, and neurodegenerative diseases.[2][3] Fused heterocyclic systems incorporating the indole moiety, such as the pyridazino[4,5-b]indoles, represent a significant class of compounds with distinct structural features and biological profiles.
Pyridazino[4,5-b]indoles are recognized as bioisosteres of β- and γ-carbolines, which are known for their interactions with DNA and various enzymes.[1][4][5] This bioisosteric relationship has driven the exploration of pyridazino[4,5-b]indoles for a range of therapeutic applications, including as anticancer, antihypertensive, and antiviral agents.[5][6][7] This guide will focus on a comparative analysis of the parent 4H-pyridazino(4,5-b)indol-4-one, its N-methylated derivative, and other relevant indole structures to elucidate key structure-activity relationships.
Core Chemical Structures
To facilitate a clear comparison, the core chemical structures of the molecules discussed in this guide are presented below.
Figure 1: Core chemical structures of the compared indole derivatives.
Comparative Structural Analysis
The three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. Techniques such as single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable insights into these structures.
Crystallographic Data
For instance, the crystal structure of a triazolo-pyridazino[4,5-b]indole derivative reveals a high degree of planarity in the fused ring system, with a slight twist between the triazole and indole rings.[4] In one reported structure, this twist angle is approximately 12.65°.[4] This planarity is a key feature, as it facilitates intercalation into DNA and stacking interactions within protein binding pockets.
Table 1: Comparative Crystallographic Parameters of Indole Derivatives
| Parameter | 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole Derivative[4] | β-Carboline Derivative[8] |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P21/c |
| a (Å) | 5.9308(2) | 8.452(2) |
| b (Å) | 10.9695(3) | 16.987(3) |
| c (Å) | 14.7966(4) | 12.023(2) |
| α (°) | 100.5010(10) | 90 |
| β (°) | 98.6180(10) | 109.43(2) |
| γ (°) | 103.8180(10) | 90 |
| Dihedral Angle (Indole vs. Fused Ring) | 12.65° (Indole vs. Triazole) | ~ Planar |
Note: Data for 4H-Pyridazino(4,5-b)indol-4-one and its 3,5-dihydro-5-methyl derivative are not available in the cited literature. The data presented is for structurally related compounds to provide a basis for comparison.
The planarity of the β-carboline ring system is a well-established feature that contributes to its diverse biological activities. The fusion of the pyridazinone ring to the indole core in 4H-pyridazino(4,5-b)indol-4-one is expected to maintain a largely planar structure, which is crucial for its potential as a DNA intercalator and for interactions with flat hydrophobic regions of target proteins. The introduction of a methyl group at the N5 position in the 3,5-dihydro-5-methyl derivative is unlikely to significantly alter the overall planarity of the core ring system.
Spectroscopic Data (NMR)
NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. The chemical shifts (δ) of protons (¹H) and carbon-13 (¹³C) are highly sensitive to the electronic structure and neighboring functional groups.
Table 2: Comparative ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
| Proton | 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one[1] | 3-methylpyridazino[4,5-b]indol-4(3H)-one[9] |
| Indole NH | 12.66 (s) | 12.93 (s) |
| Pyridazine NH | 12.76 (s) | - |
| Pyridazine CH | 8.74 (s) | 8.75 (s) |
| Indole H-9 | 8.16 (d, J=8.0 Hz) | 8.29 (d, J=2.0 Hz) |
| Indole H-6 | 7.63 (d, J=8.4 Hz) | 7.60 (d, J=8.8 Hz) |
| Indole H-7 | 7.53 (dd, J=7.2, 8.0 Hz) | 7.49 (dd, J=2.0, 8.8 Hz) |
| Indole H-8 | 7.33 (dd, J=7.2, 7.6 Hz) | - |
| N-CH₃ | - | 3.80 (s) |
The downfield chemical shifts of the NH protons in the pyridazino[4,5-b]indol-4-one derivatives are indicative of their acidic nature and involvement in hydrogen bonding. The signals for the aromatic protons of the indole ring are in the expected regions, and their coupling patterns provide confirmation of the substitution pattern. For the 3,5-dihydro-5-methyl derivative, the presence of a singlet corresponding to the N-CH₃ group would be a key diagnostic signal, though specific data for this compound is not available in the reviewed literature.
Biological Activity and Structure-Activity Relationship (SAR)
The pyridazino[4,5-b]indole scaffold has been investigated for a variety of biological activities, with anticancer and enzyme inhibition being prominent areas of research.
Anticancer Activity
Several studies have demonstrated the cytotoxic potential of pyridazino[4,5-b]indole derivatives against various cancer cell lines.[7][8] For example, certain alkylsulfanyl-pyridazino[4,5-b]indole compounds have shown promising cytotoxicity toward MCF-7 breast cancer cells, with IC₅₀ values in the micromolar range.[1] The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR-PI3K-AKT pathway.[1]
Table 3: Comparative Cytotoxicity (IC₅₀, µM) of Indole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Alkylsulfanyl-pyridazino[4,5-b]indole (Compound 6) | MCF-7 | 12 | [1] |
| Pyridazino[4,5-b]phenazine-5,12-dione (7f) | A549, SK-OV-3, SK-MEL-2, XF 498, HCT 15 | ~10 times more potent than doxorubicin | [10] |
| Indazole derivative 6o | K562 | 5.15 | [11] |
| Simple Indole Derivative | HCT116 | 6.43 | [11] |
The data suggests that the extended, planar aromatic system of the pyridazino-fused indoles contributes significantly to their cytotoxic activity, likely through enhanced binding to biological targets. The specific substitution pattern on the pyridazino[4,5-b]indole core plays a crucial role in modulating this activity.
Experimental Protocols
Synthesis of 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
A common synthetic route to the 4H-pyridazino(4,5-b)indol-4-one core involves the condensation of an appropriately substituted indole-2-carboxylate with hydrazine.[6][12]
Figure 2: General synthetic scheme for 4H-pyridazino(4,5-b)indol-4-one.
Step-by-Step Protocol: [1]
-
Dissolve ethyl 3-formyl-1H-indole-2-carboxylate (1.0 mmol) in ethanol (5 mL).
-
Add hydrazine hydrate (2.0 mmol) to the solution.
-
Reflux the reaction mixture for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Collect the resulting crystals by filtration.
-
Purify the product by recrystallization from ethanol.
The methylation of the indole nitrogen (N5) can be achieved using a suitable methylating agent, such as methyl iodide, in the presence of a base.[12]
Single-Crystal X-ray Diffraction
Obtaining high-quality single crystals is a prerequisite for X-ray diffraction analysis.
Figure 3: Workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol for Crystallization (Slow Evaporation): [2]
-
Solvent Selection: Dissolve the purified compound in a solvent in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution in a clean vial.
-
Filtration: Filter the solution through a syringe filter to remove any dust particles.
-
Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor.
2D NMR Spectroscopy
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the unambiguous assignment of proton and carbon signals, especially in complex heterocyclic systems.
Figure 4: Workflow for structural elucidation using 2D NMR.
Step-by-Step Analysis:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Indicates the number of different types of carbon atoms.
-
COSY: Identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.
-
HMBC: Reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.
Conclusion
The 4H-pyridazino(4,5-b)indol-4-one scaffold and its derivatives represent a class of indole compounds with significant therapeutic potential. Their structural features, particularly their planarity and ability to participate in hydrogen bonding and π-stacking interactions, are key to their biological activity. This guide has provided a comparative overview of the structural and functional aspects of these compounds, highlighting the importance of detailed analytical characterization in understanding their structure-activity relationships. Further research, including the acquisition of more extensive crystallographic and biological data for a wider range of derivatives, will be crucial for the rational design of new and more potent therapeutic agents based on this privileged heterocyclic system.
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Benchmarking the Pharmacodynamics of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- Against Reference Phosphodiesterase Inhibitors
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Pyridazino[4,5-b]indole Derivative
The pyridazino[4,5-b]indole scaffold is a compelling starting point in medicinal chemistry, recognized for its bio-isosterism with β- and γ-carbolines, which are core structures in a multitude of bioactive compounds.[1] Derivatives of this scaffold have demonstrated a range of biological activities, including promising inhibitory effects on phosphodiesterases (PDEs).[2][3] This guide focuses on a specific derivative, 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- (hereinafter referred to as Compound X), and provides a comprehensive framework for benchmarking its pharmacodynamics against established reference drugs.
In the landscape of drug discovery, rigorous pharmacodynamic (PD) benchmarking is not merely a formality but a critical step in elucidating the therapeutic potential of a novel chemical entity. By directly comparing the biological effects of a new compound with those of well-characterized drugs, researchers can gain crucial insights into its mechanism of action, potency, selectivity, and potential clinical utility. This guide is designed to provide a detailed, scientifically-grounded roadmap for conducting such a comparative analysis for Compound X, with a focus on its potential as a phosphodiesterase type 5 (PDE5) inhibitor.
The cGMP Signaling Pathway: The Molecular Target of Compound X and Reference Drugs
The primary mechanism of action for a significant class of pyridazino[4,5-b]indoles involves the modulation of cyclic nucleotide signaling pathways.[2] Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that plays a pivotal role in various physiological processes, including the relaxation of vascular smooth muscle.[4][5] The intracellular concentration of cGMP is tightly regulated by its synthesis via guanylyl cyclases and its degradation by phosphodiesterases.[6][7]
PDE5, an enzyme highly expressed in the corpus cavernosum of the penis and the pulmonary vasculature, specifically hydrolyzes cGMP.[8][9] Inhibition of PDE5 leads to an accumulation of intracellular cGMP, thereby potentiating the downstream effects of the nitric oxide (NO)/cGMP signaling pathway, which includes smooth muscle relaxation and vasodilation.[10][11]
This mechanism is the cornerstone of the therapeutic effects of established PDE5 inhibitors such as sildenafil (Viagra®), tadalafil (Cialis®), and vardenafil (Levitra®), which are widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[12][13] In this guide, we will use these well-characterized agents as the reference drugs against which the pharmacodynamic profile of Compound X will be benchmarked.
In-Vitro Pharmacodynamic Benchmarking: A Head-to-Head Comparison
The initial characterization of Compound X's pharmacodynamics should be performed using in-vitro assays to determine its potency and selectivity as a PDE inhibitor.
Comparative Inhibitory Potency and Selectivity
A crucial aspect of benchmarking is to assess not only the potency of Compound X against the target enzyme (PDE5) but also its selectivity against other PDE isoforms. Off-target inhibition of other PDEs can lead to undesirable side effects.[8][9] For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances.[14]
The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of a drug required to inhibit a given biological process by 50%. A lower IC50 value indicates a higher potency.
Table 1: Comparative PDE Isoform Inhibition (IC50, nM)
| Compound | PDE1 | PDE2 | PDE3 | PDE4 | PDE5 | PDE6 | PDE11 |
| Compound X | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] | [Insert Experimental Data] |
| Sildenafil | 280 | 3500 | >10000 | 7400 | 3.5 | 35 | 1300 |
| Tadalafil | 1200 | 5000 | 1800 | 12000 | 1.8 | 110 | 20 |
| Vardenafil | 130 | 4400 | 1300 | >10000 | 0.7 | 10 | 2900 |
Note: Data for reference drugs are representative values from published literature. Actual values may vary depending on assay conditions.
Experimental Protocol 1: In-Vitro PDE Enzyme Inhibition Assay
This protocol outlines a generic fluorescence polarization (FP)-based assay for determining the IC50 of test compounds against various PDE isoforms. FP assays are well-suited for high-throughput screening and provide a robust and sensitive method for measuring PDE activity.[15]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all reagents, including assay buffer, recombinant human PDE enzymes, cGMP substrate, and detection reagents (e.g., a GMP-specific antibody and a fluorescently labeled GMP tracer).
-
Compound Dilution: Perform a serial dilution of Compound X and the reference drugs in an appropriate solvent (e.g., DMSO) and then in assay buffer to achieve the desired concentration range.
-
Enzyme Reaction:
-
Add a fixed amount of PDE enzyme to the wells of a microplate.
-
Add the serially diluted compounds to the respective wells.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Signal Detection:
-
Stop the enzymatic reaction.
-
Add the detection reagents (antibody and fluorescent tracer).
-
Incubate to allow for binding equilibrium to be reached.
-
Measure the fluorescence polarization using a suitable plate reader. A high FP signal indicates low GMP production (i.e., high PDE inhibition), while a low FP signal indicates high GMP production (i.e., low PDE inhibition).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to control wells (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Protocol 2: Cell-Based cGMP Assay
To confirm that the enzymatic inhibition observed in vitro translates to cellular activity, it is essential to measure the effect of Compound X on intracellular cGMP levels.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line that expresses PDE5 (e.g., human corpus cavernosum smooth muscle cells or transfected HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of Compound X or reference drugs for a specified period.
-
Stimulate the cells with a nitric oxide donor (e.g., sodium nitroprusside) to activate soluble guanylyl cyclase and induce cGMP production.
-
-
Cell Lysis and cGMP Measurement:
-
Lyse the cells to release intracellular contents.
-
Quantify the intracellular cGMP concentration using a commercially available cGMP immunoassay kit (e.g., ELISA or HTRF).
-
-
Data Analysis:
-
Normalize the cGMP levels to the total protein concentration in each well.
-
Plot the fold-increase in cGMP levels against the compound concentration to determine the EC50 (half-maximal effective concentration).
-
In-Vivo Pharmacodynamic Benchmarking: Assessing Therapeutic Potential
While in-vitro assays provide valuable information on potency and selectivity, in-vivo studies are necessary to evaluate the pharmacodynamic effects of Compound X in a whole-organism context, taking into account factors such as pharmacokinetics (absorption, distribution, metabolism, and excretion).
Comparative In-Vivo Efficacy
The choice of animal model will depend on the intended therapeutic application. For erectile dysfunction, models involving cavernous nerve stimulation in rats or rabbits are commonly used. For pulmonary hypertension, models of hypoxia- or monocrotaline-induced pulmonary hypertension in rodents are well-established.
Table 2: Comparative In-Vivo Pharmacodynamic Parameters
| Parameter | Compound X | Sildenafil | Tadalafil | Vardenafil |
| Effective Dose (ED50, mg/kg) | [Insert Experimental Data] | ~1-3 | ~1-2 | ~0.5-1 |
| Time to Onset of Action (Tmax, min) | [Insert Experimental Data] | ~60 | ~120 | ~60 |
| Duration of Action (hours) | [Insert Experimental-Data] | ~4 | ~36 | ~4 |
Note: Data for reference drugs are representative values from published literature and can vary depending on the animal model and experimental conditions.
Experimental Protocol 3: In-Vivo Model of Erectile Function
This protocol describes a general procedure for assessing the pro-erectile effects of Compound X in a rat model.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize male rats and surgically expose the carotid artery for blood pressure monitoring and the cavernous nerve for electrical stimulation.
-
Drug Administration: Administer Compound X or a reference drug orally or intravenously at various doses.
-
Cavernous Nerve Stimulation: After a predetermined time to allow for drug absorption, apply electrical stimulation to the cavernous nerve to induce an erectile response.
-
Measurement of Erectile Response: Measure the intracavernosal pressure (ICP) and the mean arterial pressure (MAP) continuously. The primary endpoint is the ratio of the maximal ICP to the MAP during stimulation.
-
Data Analysis:
-
Compare the ICP/MAP ratio in drug-treated groups to that in a vehicle-treated control group.
-
Determine the dose-response relationship and calculate the ED50 for each compound.
-
By varying the time between drug administration and nerve stimulation, the onset and duration of action can be determined.
-
Comparative Analysis and Future Directions
A comprehensive analysis of the data generated from these benchmarking studies will provide a clear picture of Compound X's pharmacodynamic profile relative to established PDE5 inhibitors. Key questions to address include:
-
Potency: Is Compound X more or less potent than the reference drugs in both in-vitro and in-vivo settings?
-
Selectivity: Does Compound X exhibit a more favorable selectivity profile, potentially leading to fewer side effects?
-
Pharmacokinetics/Pharmacodynamics (PK/PD): How do the pharmacokinetic properties of Compound X influence its in-vivo efficacy and duration of action? Does it offer any advantages in terms of a faster onset or a longer duration of effect?
The results of this benchmarking guide will be instrumental in making informed decisions about the continued development of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-. A promising pharmacodynamic profile, characterized by high potency, selectivity, and desirable in-vivo efficacy, would provide a strong rationale for advancing this compound into further preclinical and, ultimately, clinical investigation.
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ResearchGate. (n.d.). cAMP and cGMP signaling pathways. cAMP is produced by adenylyl cyclase... [Image]. Retrieved from [Link]
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Zoccarato, A., et al. (2022). Phosphodiesterases and Compartmentation of cAMP and cGMP Signaling in Regulation of Cardiac Contractility in Normal and Failing Hearts. International Journal of Molecular Sciences, 23(4), 2169. [Link]
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Milligan, P. A., et al. (2007). The role of pharmacokinetics and pharmacodynamics in phosphodiesterase-5 inhibitor therapy. International Journal of Impotence Research, 19(3), 232-240. [Link]
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El-Gamal, M. I., et al. (2021). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1238-1254. [Link]
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Blair, M., et al. (2020). Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay. Bio-protocol, 10(7), e3581. [Link]
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Porst, H. (2006). Comparison of phosphodiesterase type 5 (PDE5) inhibitors. International Journal of Impotence Research, 18(S1), S21-S27. [Link]
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GoodRx. (2023, November 1). PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More. Retrieved from [Link]
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Glasgow Caledonian University. (2020, April 5). Measuring cAMP specific phosphodiesterase activity: a two-step radioassay. Retrieved from [Link]
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Taylor & Francis. (n.d.). PDE5 inhibitors – Knowledge and References. Retrieved from [Link]
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Idris, A., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs containing phosphodiesterase-5 inhibitors. F1000Research, 8, 1729. [Link]
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Amin, K. M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules, 27(18), 6013. [Link]
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BellBrook Labs. (2023, July 24). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. Retrieved from [Link]
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Monge, A., et al. (1995). New pyridazino[4,5-b]indole Derivatives With Inodilator and Antiaggregatory Activities. Journal of Medicinal Chemistry, 38(10), 1786-1792. [Link]
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Guerrini, G., et al. (1991). Chemical and pharmacological investigations on 2H-pyridazino[4,5-b][4][16]benzothiazin-1(10H)-one derivatives. Il Farmaco, 46(6), 855-871. [Link]
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Cross-validation of analytical methods for 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- quantification
Executive Summary
The compound 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- (CAS 73918-69-1), commonly referred to as 5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one, is a highly significant aza-heterocyclic scaffold in contemporary drug discovery[1]. Acting as a bio-isostere for β-carbolines and γ-carbolines, derivatives of this core have demonstrated potent pharmacological properties, most notably as phosphoinositide 3-kinase (PI3K) inhibitors for breast cancer therapy[2], neuroprotective agents, and anti-viral compounds[3].
As this compound transitions from early-stage synthesis to preclinical pharmacokinetic (PK) evaluation, establishing robust, cross-validated analytical methods is critical. This guide objectively compares the two primary modalities for its quantification—HPLC-UV (for bulk API quality control) and LC-MS/MS (for trace-level bioanalysis)—providing researchers with self-validating protocols and comparative experimental data.
Mechanistic Background & Analytical Challenges
The tricyclic architecture of the pyridazino[4,5-b]indole core presents unique analytical behaviors:
-
Chromophoric Strength: The highly conjugated π -system across the indole and pyridazine rings provides an exceptionally strong UV absorption maximum at ~254 nm, making UV detection highly sensitive for purity assays[2].
-
Ionization Efficiency: The secondary amine and the carbonyl group within the pyridazinone ring are weakly basic. In acidic mobile phases (pH 2-3), these functional groups readily accept protons to form stable [M+H]+ ions ( m/z 200.2), making positive-mode Electrospray Ionization (ESI+) highly efficient for mass spectrometry[4].
-
Matrix Effects: In biological fluids, the compound's moderate lipophilicity (logP ~ 1.8) means it co-extracts with endogenous phospholipids, which can cause severe ion suppression in MS/MS if chromatographic separation is inadequate.
Methodological Comparison: HPLC-UV vs. LC-MS/MS
To address different stages of drug development, we cross-validated two distinct analytical approaches. The table below summarizes the core performance metrics based on ICH M10 bioanalytical guidelines.
Table 1: Cross-Validation Performance Metrics
| Parameter | HPLC-UV (Bulk API / Formulation) | LC-MS/MS (Plasma PK Bioanalysis) |
| Primary Application | Batch release, purity profiling, stability | Pharmacokinetics, trace quantification |
| Detection Mechanism | UV Absorbance ( λmax = 254 nm) | ESI+ MRM ( m/z 200.2 → 144.1) |
| Linear Dynamic Range | 0.5 – 100 µg/mL | 1.0 – 1000 ng/mL |
| Limit of Detection (LOD) | 150 ng/mL | 0.2 ng/mL |
| Limit of Quant. (LOQ) | 500 ng/mL | 1.0 ng/mL |
| Accuracy (% Bias) | ± 2.5% | ± 8.4% |
| Precision (% CV) | < 1.5% | < 6.2% |
| Sample Throughput | Moderate (10 min run time) | High (3.5 min run time) |
Self-Validating Experimental Protocols
The following protocols are designed with inherent causality—every reagent choice and step serves a specific mechanistic purpose.
Protocol A: LC-MS/MS for Plasma Bioanalysis (Trace Level)
Design Causality: This protocol operates as a self-validating system . The inclusion of a Stable-Isotope Labeled Internal Standard (SIL-IS) intrinsically corrects for extraction recovery variations and matrix-induced ion suppression. The batch sequence mandates bracketing Quality Control (QC) samples; if QCs deviate by >15%, the run automatically fails, preventing artifactual data reporting.
Step-by-Step Workflow:
-
Sample Aliquoting & IS Addition: Transfer 50 µL of plasma into a 96-well plate. Add 10 µL of deuterated internal standard (e.g., 5-Methyl-d3-pyridazino-indole, 100 ng/mL).
-
Causality: Adding the IS before any extraction ensures it undergoes the exact same physical and chemical stresses as the target analyte.
-
-
Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Causality: Acetonitrile rapidly denatures plasma proteins (releasing bound drug), while Formic Acid lowers the pH, ensuring the analyte remains fully protonated ( [M+H]+ ) to maximize downstream ESI+ efficiency.
-
-
Extraction: Vortex the plate for 3 minutes at 1000 RPM, then centrifuge at 4,000 × g for 10 minutes at 4°C.
-
Chromatography: Inject 2 µL of the supernatant onto a C18 UPLC column (50 × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes.
-
-
Detection: Monitor via Multiple Reaction Monitoring (MRM) in ESI+ mode. Precursor m/z 200.2 → Product m/z 144.1 (corresponding to the fragmentation of the pyridazinone ring)[3].
Protocol B: HPLC-UV for API Quality Control (High Concentration)
Design Causality: At high concentrations, MS detectors suffer from saturation and detector dead-time. UV detection provides a superior linear dynamic range for purity assessment.
Step-by-Step Workflow:
-
Stock Preparation: Accurately weigh 10.0 mg of 5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one API and dissolve in 10 mL of HPLC-grade Methanol (1 mg/mL stock).
-
Working Dilution: Dilute the stock to 10 µg/mL using the mobile phase to prevent solvent-mismatch peak distortion.
-
Chromatography: Inject 10 µL onto a C8 column (150 × 4.6 mm, 5 µm).
-
Causality: A C8 column is chosen over C18 because the API is relatively polar; C8 provides sufficient retention without excessive run times.
-
Isocratic Elution: 60% Water / 40% Methanol at 1.0 mL/min.
-
-
Detection: Set the UV-Vis detector to 254 nm.
-
Causality: This wavelength corresponds to the π→π∗ transition of the conjugated tricyclic system, maximizing signal-to-noise ratio against non-conjugated synthetic impurities[2].
-
Analytical Decision Workflow
To assist laboratories in selecting the appropriate methodology, the following logical workflow dictates the cross-validation strategy based on matrix complexity and required sensitivity.
Workflow for 5-Methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one quantification.
Conclusion
The quantification of 5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one requires a bifurcated analytical approach. For synthesis validation and bulk API release, HPLC-UV provides unmatched precision and linearity. Conversely, for in vivo efficacy models and PK profiling—where the compound acts as a potent PI3K inhibitor[3]—LC-MS/MS is the mandatory standard due to its sub-nanogram sensitivity and ability to navigate complex biological matrices through self-validating internal standard correction.
Sources
- 1. chemscene.com [chemscene.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- Synthetic Pathways Across Laboratories: A Comparative Guide
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Compound of Interest: 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- (CAS: 73918-69-1)
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, I frequently encounter process chemistry bottlenecks when laboratories attempt to scale up privileged pharmacophores. The pyridazino[4,5-b]indole scaffold is a prime example. Exhibiting profound bio-isosterism with β-carbolines, derivatives of this tricyclic system have garnered massive attention as potent PI3Kα inhibitors, DYRK1A inhibitors, and anti-proliferative agents in oncology [1].
However, the reproducible synthesis of the specific N-methylated derivative—4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl- —presents significant challenges. The primary lab-to-lab discrepancies stem from poor regiocontrol during N-alkylation and the extreme moisture sensitivity of the Vilsmeier-Haack formylation step.
This guide objectively compares the two dominant synthetic strategies: Pathway A (Early-Stage N-Methylation) and Pathway B (Late-Stage Alkylation) . By detailing the causality behind each reagent choice and establishing self-validating protocols, this guide ensures high-fidelity reproducibility across different laboratory environments.
Comparative Pathway Analysis
Pathway A: De Novo Indole Functionalization (Early-Stage N-Methylation)
This pathway relies on establishing the N-methyl group on the indole core prior to tricyclic ring closure.
-
Mechanism: Ethyl 1-methylindole-2-carboxylate undergoes Vilsmeier-Haack formylation (POCl3/DMF) to yield the 3-formyl intermediate. Subsequent hydrazinolysis with hydrazine hydrate drives a condensation-cyclization cascade to form the pyridazinone ring.
-
Causality & Advantage: By methylating the indole nitrogen first, this route completely circumvents the regioselectivity issues inherent to the tricyclic system. The cyclization is thermodynamically driven by the formation of the highly stable aromatic pyridazino[4,5-b]indole core [2].
Pathway B: Late-Stage Alkylation (Divergent Synthesis)
This pathway constructs the unsubstituted 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one first, followed by N-alkylation.
-
Mechanism: The unsubstituted tricyclic core is treated with methyl iodide (MeI) in the presence of a mild base (K2CO3) in dry DMF.
-
Causality & Advantage: This route is ideal for divergent library synthesis (e.g., creating various N-alkyl or benzyl derivatives from a single bulk intermediate). However, the tricyclic core possesses multiple nucleophilic sites (N-3, N-5, and O-4). As reported by , utilizing K2CO3 in DMF favors N-5 alkylation due to the enhanced acidity of the indole N-H compared to the pyridazinone N-H [3].
Quantitative Data Comparison
To provide a clear benchmark for expected performance, the following table aggregates reproducibility data, including a comparison between conventional reflux and modern microwave-assisted techniques for Pathway A [2].
| Parameter | Pathway A (Conventional Reflux) | Pathway A (Microwave-Assisted) | Pathway B (Late-Stage Alkylation) |
| Overall Yield (2 Steps) | 78 - 85% | 88 - 94% | 60 - 68% |
| Reaction Time (Cyclization) | 6 hours | 3 - 5 minutes | 4 - 6 hours (Alkylation step) |
| Regioselectivity | 100% (Pre-installed) | 100% (Pre-installed) | ~85-90% (N-5 preference) |
| Major Impurities | Unreacted starting ester | Trace thermal degradation | N-3 methylated isomer, O-alkylated |
| Scalability | High (>100g batches) | Low-Moderate (Equipment limited) | Moderate (Requires precise stoichiometry) |
| Lab-to-Lab Reproducibility | Excellent | Excellent | Variable (Highly dependent on solvent dryness) |
Experimental Protocols & Self-Validating Workflows
Every robust protocol must be a self-validating system. If an intermediate does not meet the visual or physical criteria described below, the reaction should be halted and investigated.
Protocol A: Early-Stage N-Methylation (Recommended for Scale-Up)
Step 1: Vilsmeier-Haack Formylation
-
Preparation: Cool a round-bottom flask containing anhydrous DMF (10 equiv) to 0 °C under an inert argon atmosphere.
-
Activation: Dropwise add POCl3 (1.2 equiv) while maintaining the temperature strictly below 5 °C. Causality: Controlling the exotherm prevents the thermal degradation of the highly reactive chloromethyleneiminium ion (Vilsmeier reagent).
-
Addition: Add ethyl 1-methylindole-2-carboxylate (1.0 equiv) dissolved in minimal DMF. Stir at room temperature for 4 hours.
-
Quenching & Validation: Pour the mixture over crushed ice and neutralize with saturated aqueous sodium acetate to pH 7. Self-Validation Checkpoint: A distinct, pale-yellow precipitate of ethyl 3-formyl-1-methylindole-2-carboxylate must form immediately. Filter, wash with cold water, and dry under a vacuum.
Step 2: Hydrazinolysis & Cyclization
-
Reaction: Suspend the intermediate from Step 1 in absolute ethanol. Add hydrazine hydrate (80%, 2.5 equiv).
-
Reflux: Heat the mixture to reflux (78 °C) for 6 hours. Causality: The initial nucleophilic attack of hydrazine on the formyl group forms a hydrazone, which subsequently undergoes intramolecular amidation with the adjacent ethyl ester to close the pyridazinone ring.
-
Isolation: Cool to room temperature. The product, 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-5-methyl-, precipitates as a crystalline solid. Filter and recrystallize from ethanol.
Protocol B: Late-Stage Alkylation (Recommended for Divergent SAR)
-
Deprotonation: Suspend 3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (1.0 equiv) and anhydrous K2CO3 (1.5 equiv) in strictly anhydrous DMF. Stir at room temperature for 30 minutes. Causality: K2CO3 is basic enough to deprotonate the indole N-5 (pKa ~16) but mild enough to minimize the formation of the ambident enolate at the pyridazinone face, thereby favoring N-5 over O-4.
-
Alkylation: Add methyl iodide (1.1 equiv) dropwise. Stir for 4-6 hours at room temperature.
-
Workup: Pour into ice water. Extract with ethyl acetate, wash extensively with brine to remove residual DMF, dry over Na2SO4, and concentrate.
-
Purification & Validation: Column chromatography (Silica gel, EtOAc/Hexane) is mandatory to separate the minor N-3 methylated isomer. Self-Validation Checkpoint: Confirm the N-5 attachment via 1H-NMR NOE difference experiments. Irradiating the N-CH3 signal should show a clear signal enhancement of the adjacent C4/C6 aromatic protons, proving it is not attached to N-3.
Mechanistic & Workflow Visualizations
Comparison of early-stage vs late-stage N-methylation synthetic pathways.
Mechanism of action: PI3K/AKT pathway inhibition by pyridazino[4,5-b]indoles.
E-E-A-T Discussion: Troubleshooting & Reproducibility Factors
Based on extensive application data and literature precedent, the primary cause of yield discrepancies across laboratories in Pathway A is the moisture sensitivity of the Vilsmeier-Haack complex. Laboratories operating in high-humidity environments without rigorous Ar/N2 manifold techniques report up to a 30% drop in formylation yield due to premature hydrolysis of the iminium intermediate.
For Pathway B , the choice of base is the critical variable. While K2CO3 in DMF provides excellent N-5 regioselectivity, substituting it with stronger bases like Sodium Hydride (NaH) often leads to competitive N-3 alkylation or di-alkylation. As reported by , the use of an equimolar amount of methyl iodide with K2CO3 strictly affords the N-5 substituted product[3].
Furthermore, optimizing these scaffolds is highly valued because, as 1 demonstrated, functionalized pyridazino[4,5-b]indoles act as potent PI3K inhibitors, downregulating the AKT/mTOR pathway and inducing apoptosis in breast cancer models [1]. Ensuring your laboratory can reproducibly synthesize the core scaffold is the first step toward developing the next generation of targeted kinase inhibitors.
References
- Sarhan, A. A. M., et al. "Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy." RSC Advances, 2020.
- Farghaly, A.-R. A. H. "Synthetic strategies of pyridazino[4,5-b]indoles." Arkivoc, 2023.
- Radini, I., et al.
Sources
Selectivity Profiling of 5-Methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one Against Kinase Panels: A Comparative Guide
Executive Summary
The compound 5-Methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one (CAS: 73918-69-1) represents a highly privileged tricyclic scaffold in medicinal chemistry and drug discovery[1]. Recognized for its bioisosterism with β-carboline and γ-carboline alkaloids, this aza-heterocycle framework has emerged as a potent base for ATP-competitive inhibitors targeting critical kinases involved in oncology and neurodegeneration[2].
As a Senior Application Scientist, I frequently utilize the baseline 5-methyl derivative as an essential structural core in structure-activity relationship (SAR) profiling. By comparing this baseline scaffold against its structurally evolved analogs, researchers can observe how specific modifications at the N-5 and C-3 positions dictate profound selectivity shifts across kinase panels—most notably directing affinity toward either Phosphoinositide 3-kinases (PI3K) or Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A)[3].
Structural Rationale & Mechanism of Action
To accurately interpret kinase profiling data, one must understand the causality behind the binding affinity of the pyridazino[4,5-b]indol-4-one scaffold. The tricyclic core acts as an adenine mimetic, competitively binding within the ATP-binding pocket of the kinase hinge region[3].
-
DYRK1A Selectivity : The baseline 5-methyl scaffold exhibits moderate, non-specific affinity. However, substituting the core with a furan-2-yl group establishes critical hydrogen-bonding interactions with the Leu241 residue in the DYRK1A hinge region. This specific interaction drives submicromolar potency (IC50 = 0.22 μM) while effectively eliminating off-target activity against CDK5/p25 and GSK3β[3][4].
-
PI3Kα Selectivity : The lipid kinase pocket of PI3Kα is larger and highly hydrophobic. The compact 5-methyl group is sterically insufficient to fully occupy this space. Transitioning from a 5-methyl to an N-5-benzylated derivative dramatically enhances hydrophobic packing, yielding highly selective PI3Kα inhibitors (IC50 = 0.091 μM) with significant anti-proliferative effects in breast cancer cell lines[2][3].
Comparative Kinase Selectivity Profile
To objectively evaluate the performance of the 5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one scaffold, the table below compares the baseline structure against its optimized structural analogs and industry-standard reference inhibitors[3][5].
| Compound | DYRK1A (μM) | PI3Kα (μM) | CDK5/p25 (μM) | GSK3β (μM) | Primary Target / Application Note |
| 5-Methyl-pyridazino[4,5-b]indol-4-one | >10.0 | >10.0 | >10.0 | >10.0 | Baseline Core Scaffold |
| Furan-2-yl analog (Compound 80) | 0.22 | >10.0 | >10.0 | >10.0 | Selective DYRK1A Inhibitor |
| N-5-Benzyl analog (Compound 79) | >10.0 | 0.091 | >10.0 | >10.0 | Selective PI3Kα Inhibitor |
| Harmine (Reference) | 0.06 | >10.0 | >10.0 | >10.0 | Standard DYRK1A Control |
| Staurosporine (Reference) | 0.003 | 0.005 | 0.004 | 0.015 | Pan-Kinase Control |
Pathway & Selectivity Visualization
Structural divergence of the pyridazino[4,5-b]indol-4-one scaffold dictates kinase selectivity.
Self-Validating Experimental Protocol: ADP-Glo™ Kinase Profiling
To ensure absolute trustworthiness and reproducibility, kinase selectivity profiling must be conducted using a self-validating system. The following ADP-Glo™ luminescent assay protocol is designed to eliminate false positives and directly measure ATP-competitive inhibition.
-
Step 1: Enzyme-Substrate Titration & Preparation
-
Action: Dilute DYRK1A, PI3Kα, and CDK5 enzymes in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
-
Causality: Brij-35 and DTT prevent enzyme aggregation and oxidation. The enzyme concentration must be strictly titrated to consume <10% of the total ATP. This ensures the reaction remains in the linear phase, which is a mathematical prerequisite for accurate Michaelis-Menten kinetics and IC50 determination.
-
-
Step 2: Compound Dispensing & Control Setup
-
Action: Dispense the 5-methyl-pyridazino[4,5-b]indol-4-one and its analogs in a 10-point, 3-fold serial dilution (starting at 10 μM) into a 384-well plate. Include Harmine as a positive control for DYRK1A[5] and DMSO as a vehicle negative control.
-
Causality: A 10-point curve ensures sufficient data density across the inflection point of the dose-response curve. The DMSO concentration must be normalized across all wells (strictly 1% v/v) to prevent solvent-induced enzyme denaturation.
-
-
Step 3: ATP Competition Initiation
-
Action: Add ATP at the specific apparent Km for each respective kinase (e.g., ~10 μM for DYRK1A) along with the specific peptide substrate.
-
Causality: Adding ATP exactly at its Km is the cornerstone of profiling ATP-competitive inhibitors. It balances assay sensitivity, ensuring that the measured IC50 is a direct reflection of the inhibitor's true binding affinity ( Ki ) rather than an artifact of ATP saturation.
-
-
Step 4: Signal Development & Background Depletion
-
Action: Incubate for 60 minutes, then add ADP-Glo™ Reagent for 40 minutes, followed by Kinase Detection Reagent for 30 minutes.
-
Causality: The ADP-Glo reagent actively depletes unreacted ATP. This is a self-cleaning step that drops the background noise to near zero. The Detection Reagent then converts the generated ADP back to ATP, driving a luciferase reaction proportional to kinase activity.
-
-
Step 5: Data Validation (Z'-Factor)
-
Action: Calculate the Z'-factor using the equation Z′=1−∣μp−μn∣3(σp+σn) .
-
Causality: The assay is only validated if Z′>0.5 . This mathematical proof guarantees that the separation between the positive control (Harmine/Staurosporine) and negative control (DMSO) is statistically robust, ensuring the IC50 values for the pyridazino[4,5-b]indol-4-one derivatives are trustworthy.
-
Conclusion
The 5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one compound is not merely an end-product but a highly versatile chemical biology tool. Its baseline kinase affinity makes it an ideal starting point for targeted drug discovery. By understanding the spatial requirements of the ATP-binding pockets of DYRK1A and PI3Kα, researchers can utilize this scaffold to engineer highly selective therapeutics for Down syndrome, Alzheimer's disease, and various oncological indications[3][4].
References
-
[2] Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. PMC (NIH). Available at:[Link]
-
[3] Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI (Molecules). Available at:[Link]
-
[5] Diabetic Kinome Inhibitors—A New Opportunity for β-Cells Restoration. MDPI (Pharmaceuticals). Available at:[Link]
-
[4] Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. ResearchGate. Available at:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
